tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-formyl-5-methoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-7-11(19-4)5-6-13(12)16/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKRRKYBGKPJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573074 | |
| Record name | tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324756-80-1 | |
| Record name | tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the established reaction methodologies, experimental protocols, and quantitative data to support researchers in the efficient synthesis of this versatile building block.
Introduction
This compound is a valuable heterocyclic compound characterized by a methoxy-substituted indole core, a formyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. This strategic arrangement of functional groups makes it an important precursor in the synthesis of a wide range of biologically active molecules, including potential therapeutic agents. The formyl group serves as a handle for further chemical transformations, while the Boc group provides a means for controlled reactions at other positions of the indole ring.
Recommended Synthetic Pathway
The most efficient and widely applicable synthetic route to this compound proceeds via a two-step sequence. This pathway involves the initial protection of the commercially available 5-methoxy-1H-indole, followed by a regioselective formylation at the electron-rich C3 position.
The logical flow of this synthesis is outlined in the diagram below:
Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the spectroscopic and synthetic characteristics of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate (CAS Number: 324756-80-1). Due to the limited availability of published experimental data for this specific molecule, this guide combines information from analogous structures and predictive analysis to offer a comprehensive profile.
Compound Identification
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 324756-80-1 |
| Molecular Formula | C₁₅H₁₇NO₄ |
| Molecular Weight | 275.30 g/mol |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | CHO |
| ~8.1 | s | 1H | H-2 |
| ~7.8 | d | 1H | H-4 |
| ~7.3 | d | 1H | H-7 |
| ~6.9 | dd | 1H | H-6 |
| ~3.9 | s | 3H | OCH₃ |
| ~1.7 | s | 9H | C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~185.0 | CHO |
| ~156.0 | N-COO |
| ~150.0 | C-5 |
| ~137.0 | C-7a |
| ~131.0 | C-2 |
| ~125.0 | C-3a |
| ~124.0 | C-4 |
| ~115.0 | C-7 |
| ~110.0 | C-3 |
| ~103.0 | C-6 |
| ~84.0 | C(CH₃)₃ |
| ~56.0 | OCH₃ |
| ~28.0 | C(CH₃)₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2930 | Medium | C-H stretch (alkane) |
| ~2850, ~2750 | Weak | C-H stretch (aldehyde) |
| ~1730 | Strong | C=O stretch (carbamate) |
| ~1680 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester/ether) |
| ~1150 | Strong | C-O stretch (tert-butyl) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 275.12 | [M]⁺ |
| 219.09 | [M - C₄H₈]⁺ |
| 202.07 | [M - C₄H₉O]⁺ |
| 174.05 | [M - C₅H₉O₂]⁺ |
Experimental Protocols
The following is a plausible experimental protocol for the synthesis and characterization of this compound. This procedure is based on established methods for the synthesis of similar indole derivatives.
3.1. Synthesis of tert-Butyl 5-methoxy-1H-indole-1-carboxylate
-
To a solution of 5-methoxy-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 5-methoxy-1H-indole-1-carboxylate.
3.2. Synthesis of this compound (Vilsmeier-Haack Reaction)
-
In a flame-dried round-bottom flask under an inert atmosphere, cool a solution of anhydrous dimethylformamide (DMF, 3.0 eq) in anhydrous DCM to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) to the cooled DMF solution and stir for 30 minutes at 0 °C.
-
Add a solution of tert-butyl 5-methoxy-1H-indole-1-carboxylate (1.0 eq) in anhydrous DCM to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing ice-cold water and saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.
3.3. Characterization
-
NMR Spectroscopy: Dissolve the purified compound in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
Infrared Spectroscopy: Obtain the IR spectrum of a thin film of the compound on a KBr plate using an FT-IR spectrometer.
-
Mass Spectrometry: Analyze the compound using electrospray ionization (ESI) mass spectrometry to determine the mass-to-charge ratio of the molecular ion.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
An In-Depth Technical Guide to tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate. This molecule is of interest to researchers in medicinal chemistry and drug development due to its substituted indole scaffold, a common motif in biologically active compounds.
Core Chemical Properties
This compound, identified by the CAS Number 324756-80-1, is a solid, multi-functionalized indole derivative. Its core structure features an indole ring system protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group, and substituted with a formyl group at the 3-position and a methoxy group at the 5-position.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 324756-80-1 |
| Molecular Formula | C₁₅H₁₇NO₄ |
| Molecular Weight | 275.3 g/mol |
| Melting Point | 138-140 °C |
| Boiling Point | 415.5 °C at 760 mmHg |
| Density | 1.16 g/cm³ |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through two primary synthetic routes, both involving the introduction of the N-Boc protecting group and the C3-formyl group. The choice of route may depend on the availability of starting materials and desired overall yield.
Route 1: N-Boc Protection followed by Vilsmeier-Haack Formylation
This is a common and effective method for the formylation of electron-rich indoles. The Boc-protected indole is more stable and often provides cleaner reactions.
Figure 1: Synthetic pathway for this compound starting with N-Boc protection.
Experimental Protocol: N-Boc Protection of 5-Methoxy-1H-indole
-
Reaction Setup: To a solution of 5-methoxy-1H-indole (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base like triethylamine (Et₃N, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reagent Addition: To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield tert-butyl 5-methoxy-1H-indole-1-carboxylate.
Experimental Protocol: Vilsmeier-Haack Formylation of N-Boc-5-methoxyindole
-
Vilsmeier Reagent Formation: In a separate flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C and slowly add phosphorus oxychloride (POCl₃, typically 1.1-1.5 eq) while maintaining the temperature. Allow the mixture to stir at this temperature for about 30 minutes to form the Vilsmeier reagent.
-
Reaction with Indole: To this freshly prepared Vilsmeier reagent, add a solution of tert-butyl 5-methoxy-1H-indole-1-carboxylate (1.0 eq) in DMF dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Hydrolysis: After the reaction is complete, carefully pour the reaction mixture onto crushed ice and basify with an aqueous solution of sodium hydroxide or sodium carbonate to hydrolyze the intermediate iminium salt.
-
Work-up and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the resulting crude aldehyde by column chromatography or recrystallization.
Route 2: Vilsmeier-Haack Formylation followed by N-Boc Protection
Alternatively, the formylation can be performed on the unprotected indole, followed by the introduction of the Boc group.
Figure 2: Synthetic pathway for this compound starting with Vilsmeier-Haack formylation.
The experimental protocols for the individual steps in Route 2 are analogous to those described in Route 1, with the respective starting materials.
Biological and Pharmacological Context
While specific biological activity and signaling pathway involvement for this compound have not been extensively reported in publicly available literature, the indole nucleus is a well-established pharmacophore. Indole derivatives are known to exhibit a wide range of biological activities, including but not limited to:
-
Anticancer Properties: Many indole-containing compounds have shown efficacy in inhibiting cancer cell growth.
-
Antimicrobial Activity: The indole scaffold is present in various natural and synthetic compounds with antibacterial and antifungal properties.
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Enzyme Inhibition: Substituted indoles can act as inhibitors for various enzymes, playing a role in the modulation of biological pathways.
The presence of the methoxy group at the 5-position can influence the electron density of the indole ring, potentially affecting its binding affinity to biological targets. The formyl group at the 3-position provides a reactive handle for further synthetic modifications, allowing for the generation of diverse chemical libraries for drug discovery screening. The N-Boc protecting group is typically employed in multi-step syntheses and would likely be removed in the final active compound.
Future Directions
The lack of specific biological data for this compound presents an opportunity for further research. Future studies could involve:
-
Screening for Biological Activity: Evaluating the compound against various biological targets, such as kinases, GPCRs, and microbial strains.
-
Structural Biology: Co-crystallization with target proteins to understand binding interactions at the molecular level.
-
Lead Optimization: Utilizing the formyl group for the synthesis of derivatives with improved potency and selectivity.
This technical guide serves as a foundational resource for researchers interested in the chemical properties and synthesis of this compound, providing a basis for its further exploration in the context of drug discovery and development.
Starting materials for tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the starting materials, a detailed experimental protocol for the core synthetic step, and relevant physicochemical and analytical data.
Overview of the Synthetic Pathway
The synthesis of this compound is primarily achieved through the protection of the indole nitrogen of 5-methoxy-1H-indole-3-carboxaldehyde with a tert-butoxycarbonyl (Boc) group. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as 4-(dimethylamino)pyridine (DMAP).
The overall transformation is depicted in the following workflow:
Caption: Synthetic workflow for the target molecule.
Starting Materials and Reagents
The successful synthesis of the target compound relies on the quality of the starting materials and reagents.
| Compound Name | Molecular Formula | CAS Number | Role |
| 5-methoxy-1H-indole-3-carboxaldehyde | C₁₀H₉NO₂ | 10601-19-1 | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 24424-99-5 | Protecting Agent |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 1122-58-3 | Catalyst |
| Tetrahydrofuran (THF) / Dichloromethane (CH₂Cl₂) | C₄H₈O / CH₂Cl₂ | 109-99-9 / 75-09-2 | Solvent |
| Ethyl acetate | C₄H₈O₂ | 141-78-6 | Extraction/Eluent |
| Hexane | C₆H₁₄ | 110-54-3 | Eluent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 144-55-8 (solid) | Quenching/Washing |
| Brine | NaCl (aq) | 7647-14-5 (solid) | Washing |
| Anhydrous Magnesium Sulfate / Sodium Sulfate | MgSO₄ / Na₂SO₄ | 7487-88-9 / 7757-82-6 | Drying Agent |
Experimental Protocol
This section provides a detailed, representative experimental procedure for the synthesis of this compound.
Reaction:
-
To a solution of 5-methoxy-1H-indole-3-carboxaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) is added 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq).
-
The mixture is stirred at room temperature until all solids are dissolved.
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) is added portion-wise to the solution.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate.
-
The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound.
Physicochemical and Spectroscopic Data
The following table summarizes key data for the final product.
| Property | Value |
| Molecular Formula | C₁₅H₁₇NO₄ |
| Molecular Weight | 275.30 g/mol |
| CAS Number | 324756-80-1 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not consistently reported |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~9.9 (s, 1H, CHO), ~8.2 (s, 1H, H-2), ~7.9 (d, 1H, H-4), ~7.1 (d, 1H, H-7), ~6.9 (dd, 1H, H-6), ~3.8 (s, 3H, OCH₃), ~1.6 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~185.0 (CHO), ~157.0 (C-5), ~150.0 (NCOO), ~138.0 (C-2), ~132.0 (C-7a), ~128.0 (C-3a), ~118.0 (C-4), ~115.0 (C-7), ~103.0 (C-6), ~85.0 (C(CH₃)₃), ~56.0 (OCH₃), ~28.0 (C(CH₃)₃) |
| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₁₅H₁₈NO₄: 276.1230; Found: 276.1232 |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument used.
Logical Relationship Diagram
The following diagram illustrates the logical progression from the key functional group transformation to the final product.
Caption: Logic of the Boc protection reaction.
IUPAC name and synonyms for tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. This document details its chemical identity, synthesis, and physical properties, offering valuable information for professionals in the field.
Chemical Identity and Synonyms
IUPAC Name: this compound
This compound is a derivative of indole, featuring a methoxy group at the 5-position, a formyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. This combination of functional groups makes it a versatile building block for the synthesis of more complex heterocyclic systems.
Synonyms and Identifiers:
| Identifier | Value |
| CAS Number | 324756-80-1 |
| Molecular Formula | C₁₅H₁₇NO₄ |
| Molecular Weight | 275.30 g/mol |
| Common Synonyms | 1-Boc-3-formyl-5-methoxyindole, 5-Methoxy-3-formylindole-1-carboxylic acid tert-butyl ester, N-Boc-5-methoxyindole-3-carboxaldehyde |
Physicochemical Properties
While detailed experimental data for this specific compound is not widely published in peer-reviewed journals, data from commercial suppliers and analogous compounds provide an estimation of its properties.
| Property | Value |
| Physical State | Solid |
| Storage Temperature | -20°C |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a two-step process starting from 5-methoxyindole: 1) protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, and 2) formylation at the C3 position.
General Synthetic Pathway
The logical workflow for the synthesis is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: N-Boc Protection of 5-Methoxyindole
This protocol describes the protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc anhydride).
Materials:
-
5-Methoxyindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP) or another suitable base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
Procedure:
-
Dissolve 5-methoxyindole in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., a catalytic amount of DMAP).
-
Add Boc anhydride (typically 1.1 to 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 5-methoxy-1H-indole-1-carboxylate.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol outlines the formylation of the N-Boc protected intermediate at the C3 position.
Materials:
-
tert-Butyl 5-methoxy-1H-indole-1-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Aqueous sodium acetate or sodium hydroxide solution for work-up
Procedure:
-
In a flask cooled in an ice bath, slowly add POCl₃ to anhydrous DMF to form the Vilsmeier reagent.
-
To this reagent, add a solution of tert-butyl 5-methoxy-1H-indole-1-carboxylate in DMF.
-
Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture onto crushed ice and then neutralize with an aqueous base solution (e.g., sodium acetate or cold NaOH).
-
The product will often precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.
-
Wash the organic extracts, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain this compound.
Role in Drug Development and Signaling Pathways
This compound is a valuable intermediate in the synthesis of pharmacologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. The functional groups on this particular molecule allow for diverse chemical transformations.
-
Formyl Group: The aldehyde at the C3 position can be a precursor for the synthesis of tryptamine derivatives, which are key components of many biologically active molecules, including serotonin receptor agonists. It can also participate in condensation reactions to form larger, more complex heterocyclic systems.
-
Boc Protecting Group: The Boc group allows for selective reactions at other positions of the indole ring before being easily removed under acidic conditions to reveal the NH group for further functionalization.
-
Methoxy Group: The electron-donating methoxy group at the C5 position influences the electronic properties of the indole ring and can be a key interaction point with biological targets.
Potential Signaling Pathway Involvement
While specific studies on the direct biological activity of this compound are limited, its derivatives are often designed to target various signaling pathways. The general role of indole-based compounds in modulating cellular signaling is depicted below.
Caption: General role of the indole intermediate in the development of modulators for cellular signaling.
This guide serves as a foundational resource for professionals working with this compound. The provided information on its synthesis and potential applications is intended to facilitate its use in research and development.
An In-depth Technical Guide to the Formation of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism, experimental protocols, and quantitative data for the synthesis of tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate, a key intermediate in pharmaceutical synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, utilized in the synthesis of a variety of biologically active compounds. Its structure incorporates a protected indole core, a methoxy substituent that influences its electronic properties, and a formyl group that serves as a versatile handle for further chemical transformations. The synthesis of this intermediate is typically achieved through a two-step process: the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by formylation at the C3 position. The Vilsmeier-Haack reaction is the most common and efficient method for this formylation step.
Overall Synthesis Pathway
The formation of the target compound begins with the readily available 5-methoxyindole. The indole nitrogen is first protected with a Boc group to prevent side reactions and to activate the indole ring for electrophilic substitution. The resulting N-Boc-5-methoxyindole is then subjected to Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C3 position.
Caption: Overall synthesis pathway for this compound.
Reaction Mechanism: Vilsmeier-Haack Formylation
The core of this synthesis lies in the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, N-Boc-5-methoxyindole, using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1]
The mechanism proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[2]
-
Electrophilic Aromatic Substitution: The electron-rich indole ring of tert-butyl 5-methoxy-1H-indole-1-carboxylate attacks the electrophilic carbon of the Vilsmeier reagent. The indole C3 position is the most nucleophilic and is the site of attack. This is followed by the elimination of a proton to restore aromaticity, and subsequent hydrolysis of the resulting iminium salt during aqueous workup to yield the final aldehyde product.[2][3]
Caption: Reaction mechanism of the Vilsmeier-Haack formylation of N-Boc-5-methoxyindole.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Step 1: Synthesis of tert-Butyl 5-methoxy-1H-indole-1-carboxylate (Boc Protection)
Materials:
-
5-Methoxyindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of 5-methoxyindole (1.0 equivalent) in anhydrous DCM or THF, add DMAP (0.1 equivalents).
-
Add di-tert-butyl dicarbonate (1.1-1.2 equivalents) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield tert-butyl 5-methoxy-1H-indole-1-carboxylate.
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
Materials:
-
tert-Butyl 5-methoxy-1H-indole-1-carboxylate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Saturated sodium acetate solution
-
Diethyl ether (Et₂O) or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
In a separate flask, dissolve tert-butyl 5-methoxy-1H-indole-1-carboxylate (1.0 equivalent) in anhydrous DMF.
-
Slowly add the indole solution to the prepared Vilsmeier reagent at 0 °C with continuous stirring.
-
After the addition, allow the reaction mixture to stir at room temperature for approximately 6.5 hours.[4]
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.[4] Stir for an additional 10 minutes at 0 °C.[4]
-
Dilute the mixture with water and extract with diethyl ether.[4]
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[4]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford this compound.[4]
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and its precursor. Please note that yields can vary based on reaction scale and purification efficiency.
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5-Methoxyindole | Boc₂O, DMAP | DCM or THF | Room Temp. | 2 - 4 | ~98[5] |
| 2 | tert-Butyl 5-methoxy-1H-indole-1-carboxylate | POCl₃, DMF | DMF | 0 to Room Temp. | ~6.5 | ~77[4] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a robust and well-established process. The key transformation, a Vilsmeier-Haack formylation, proceeds with good regioselectivity and in high yield. The detailed protocols and mechanistic understanding provided in this guide are intended to support researchers and professionals in the successful synthesis and application of this important intermediate in drug discovery and development.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Buy tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | 1481631-51-9 [smolecule.com]
tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate CAS number lookup
CAS Number: 324756-80-1
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate, a key intermediate in the synthesis of biologically active molecules. This document details its physicochemical properties, a plausible experimental protocol for its synthesis, and explores its potential applications in drug discovery, particularly as a precursor to potent anticancer agents.
Physicochemical and Bioactivity Data
The indole scaffold is a privileged structure in medicinal chemistry, and modifications such as formylation and methoxylation can significantly influence biological activity. The following tables summarize key data for the target compound and related analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 324756-80-1 |
| Molecular Formula | C₁₅H₁₇NO₄ |
| Molecular Weight | 275.30 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C, Inert atmosphere |
Table 2: Biological Activity of Related Indole Derivatives
| Compound Class | Activity | Cell Line | IC₅₀ |
| Methoxy-substituted 3-formyl-2-phenylindoles | Cytostatic Activity | MDA-MB 231 (Breast Cancer) | 35 nM[1] |
| Methoxy-substituted 3-formyl-2-phenylindoles | Cytostatic Activity | MCF-7 (Breast Cancer) | N/A[1] |
| Methoxy-substituted 3-formyl-2-phenylindoles | Tubulin Polymerization Inhibition | - | 1.5 µM[1] |
| 6- and 7-heterocyclyl-1H-indole derivatives | Tubulin Polymerization Inhibition | - | 0.58 ± 0.06 µM |
| 6- and 7-heterocyclyl-1H-indole derivatives | Cytotoxicity | MCF-7 (Breast Cancer) | 4.5 ± 1 nM |
| Arylthioindole Derivatives | Tubulin Polymerization Inhibition | - | 3.3 µM |
| Arylthioindole Derivatives | Cytotoxicity | MCF-7 (Breast Cancer) | 52 nM |
Experimental Protocol: Synthesis of this compound
The synthesis of the title compound can be achieved through a two-step process involving the protection of the indole nitrogen followed by formylation at the C3 position. A plausible and widely used method for the formylation of electron-rich indoles is the Vilsmeier-Haack reaction.
Step 1: N-Boc Protection of 5-methoxy-1H-indole
-
Materials: 5-methoxy-1H-indole, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 5-methoxy-1H-indole (1.0 eq) in anhydrous dichloromethane.
-
Add 4-dimethylaminopyridine (0.1 eq) to the solution.
-
To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield tert-butyl 5-methoxy-1H-indole-1-carboxylate.
-
Step 2: Vilsmeier-Haack Formylation
-
Materials: tert-butyl 5-methoxy-1H-indole-1-carboxylate, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Saturated sodium bicarbonate solution.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous N,N-dimethylformamide (3.0 eq) to anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of tert-butyl 5-methoxy-1H-indole-1-carboxylate (1.0 eq) in anhydrous dichloromethane dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to afford this compound.
-
Visualizations
The following diagrams illustrate the synthetic workflow and a key biological pathway associated with related indole derivatives.
Caption: General experimental workflow for the synthesis of the target compound.
Caption: Inhibition of tubulin polymerization by substituted indole derivatives.
References
Molecular weight and formula of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate, a key intermediate in pharmaceutical research and drug development. This document details its chemical properties, synthesis, and known biological relevance, offering valuable insights for professionals in the field.
Chemical Properties and Data
This compound is a substituted indole derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating its use in various chemical reactions. The formyl group at the 3-position and the methoxy group at the 5-position of the indole ring are crucial for its reactivity and its role as a precursor in the synthesis of more complex molecules.
| Property | Value |
| Molecular Formula | C₁₅H₁₇NO₄ |
| Molecular Weight | 275.3 g/mol |
| CAS Number | 324756-80-1 |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a multi-step process starting from a commercially available indole derivative. The general synthetic strategy includes the protection of the indole nitrogen, followed by formylation and methoxylation.
A plausible synthetic route is outlined below:
Step 1: Boc Protection of 5-Methoxyindole
This initial step involves the protection of the nitrogen atom of the indole ring to prevent unwanted side reactions in subsequent steps.
Experimental Protocol:
-
Dissolve 5-methoxyindole in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove impurities.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield tert-butyl 5-methoxy-1H-indole-1-carboxylate.
Step 2: Formylation
The Vilsmeier-Haack reaction is a common method for introducing a formyl group at the C3 position of the indole ring.
Experimental Protocol:
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C.
-
Add the previously synthesized tert-butyl 5-methoxy-1H-indole-1-carboxylate to the Vilsmeier reagent at low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The reaction is then quenched by pouring it into ice-water and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude product.
-
Purification by column chromatography on silica gel typically yields the pure this compound.
Biological Relevance and Applications
Indole-based compounds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic drugs. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest its utility as a key intermediate in the synthesis of various therapeutic agents.
Derivatives of this compound are investigated for a range of biological activities, including but not limited to:
-
Anticancer Properties: The indole scaffold is a common feature in many anticancer agents.
-
Antimicrobial Activity: Indole derivatives have been explored for their potential to combat bacterial and fungal infections.
-
Enzyme Inhibition: This compound serves as a precursor for the synthesis of molecules that can act as inhibitors of various enzymes, such as cytochrome P450.[1]
The logical relationship for its application in drug discovery is illustrated below:
This technical guide serves as a foundational resource for researchers and professionals working with this compound. The provided information on its chemical properties and synthetic methodologies is intended to support and facilitate further research and development in the pharmaceutical sciences.
References
The Discovery and Therapeutic Potential of Substituted Indole-3-Carboxaldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast family of indole derivatives, substituted indole-3-carboxaldehydes have emerged as a particularly versatile and promising class of compounds in the realm of drug discovery and development. Their discovery dates back to early investigations into the functionalization of the indole ring, with the Vilsmeier-Haack reaction being a cornerstone for their synthesis. This reaction allows for the direct formylation of the electron-rich C3 position of the indole ring, providing a convenient and efficient route to this important class of molecules.
Initially recognized as key intermediates in the synthesis of more complex indole alkaloids and other heterocyclic systems, the intrinsic biological activity of substituted indole-3-carboxaldehydes soon became a focus of intense research.[1] Scientists have since demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2] The aldehyde functional group at the 3-position, along with the potential for diverse substitutions on the indole ring, provides a rich platform for chemical modification, enabling the fine-tuning of their pharmacological properties. This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of substituted indole-3-carboxaldehydes, with a focus on their applications in oncology.
Data Presentation: Anticancer Activity of Substituted Indole-3-Carboxaldehydes
The following tables summarize the in vitro anticancer activity of various substituted indole-3-carboxaldehyde derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [3] |
| 2 | 4-Chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [3] |
| 3 | Biphenyl-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 17.3 | [3] |
| 4 | 1-(2-(4-Nitrophenyl)-1H-indol-3-yl)ethan-1-one | HCT116 (Colon) | 11.99 | [4] |
| 5 | 1-(2-(4-Nitrophenyl)-1H-indol-3-yl)ethan-1-one | PC-3 (Prostate) | 14.43 | [4] |
| 6 | Indole-3-carboxaldehyde thiosemicarbazone (R=propyl) | Various | 0.9 (µg/mL) | [5] |
| 7 | Indole-3-carboxaldehyde thiosemicarbazone (R=4-nitrobenzyl) | Various | 1.9 (µg/mL) | [5] |
| 8 | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 8.1 (µg/mL) | [6] |
| 9 | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 9.5 (µg/mL) | [6] |
| 10 | 2-(1H-indol-3-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide | HT-29 (Colon) | 0.96 | [7] |
| 11 | 2-(1H-indol-3-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide | HeLa (Cervical) | 1.87 | [7] |
| 12 | 2-(1H-indol-3-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide | MCF-7 (Breast) | 0.84 | [7] |
| 13 | N-(4-((4-hydroxybenzyl)amino)phenyl)-2-(1H-indol-3-yl)acetamide | HT-29 (Colon) | 2.61 | [7] |
| 14 | N-(4-((4-hydroxybenzyl)amino)phenyl)-2-(1H-indol-3-yl)acetamide | PC-3 (Prostate) | 0.39 | [7] |
| 15 | N-(4-((4-hydroxybenzyl)amino)phenyl)-2-(1H-indol-3-yl)acetamide | Jurkat (Leukemia) | 0.37 | [7] |
Experimental Protocols
Synthesis of Substituted Indole-3-Carboxaldehydes via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.
Materials:
-
Substituted or unsubstituted indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Vilsmeier Reagent Formation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF and cool it in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent (a chloroiminium salt) will occur.
-
Reaction with Indole: Dissolve the substituted indole in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the freshly prepared Vilsmeier reagent, keeping the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-4 hours), or gently heat as required by the specific substrate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of an aqueous NaOH solution until the pH is basic (pH 8-9). This will cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Alternatively, if the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Substituted indole-3-carboxaldehyde derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well microtiter plates
Equipment:
-
Cell culture incubator (37 °C, 5% CO₂)
-
Laminar flow hood
-
Inverted microscope
-
Centrifuge
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules in vitro.
Materials:
-
Purified tubulin protein (>97% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (dissolved in DMSO)
-
Positive controls: Paclitaxel (polymerization enhancer) and Nocodazole or Colchicine (polymerization inhibitor)
-
Black, opaque 96-well microplates
Equipment:
-
Fluorescence microplate reader with temperature control (37 °C) and appropriate filters for the fluorescent reporter.
-
Ice bucket
Procedure:
-
Preparation of Reagents: On ice, prepare a tubulin polymerization reaction mix containing tubulin (final concentration ~3 mg/mL), General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (e.g., 10% v/v), and the fluorescent reporter.
-
Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer.
-
Assay Setup: Pre-warm the fluorescence plate reader to 37 °C.
-
Add a small volume (e.g., 10 µL) of the diluted test compounds or controls to the appropriate wells of the 96-well plate.
-
To initiate the polymerization, add the cold tubulin polymerization reaction mix (e.g., 90 µL) to each well.
-
Data Acquisition: Immediately place the plate in the pre-warmed plate reader and begin recording the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time for each condition. The inhibition or enhancement of tubulin polymerization can be quantified by comparing the initial rate of polymerization (Vmax) and the maximum polymer mass (Fmax) of the test compounds to the vehicle control. The IC50 value for inhibition can be determined by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualizations
Experimental Workflow for Synthesis and Biological Evaluation
Caption: Workflow for the synthesis and biological evaluation of substituted indole-3-carboxaldehydes.
NF-κB Signaling Pathway and Inhibition by Indole Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
The Synthesis of 5-Methoxyindole Derivatives: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the neurohormone melatonin and various synthetic pharmaceuticals. Its electron-rich nature, further enhanced by the methoxy group at the 5-position, makes it a versatile building block for the synthesis of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive review of the key synthetic methodologies for preparing 5-methoxyindole and its derivatives, presenting quantitative data in structured tables, detailing experimental protocols for seminal reactions, and illustrating the synthetic pathways with clear diagrams.
Core Synthetic Strategies
The construction of the 5-methoxyindole ring system can be achieved through various classical and modern synthetic methods. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern on the indole core, and the scalability of the reaction.
Fischer Indole Synthesis
One of the oldest and most widely used methods for indole synthesis is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone.[1][2][3][4] For the synthesis of 5-methoxyindole derivatives, a 4-methoxyphenylhydrazone is typically used as the starting material.
Reaction Pathway:
Caption: Fischer Indole Synthesis Pathway.
Experimental Protocol: Synthesis of Ethyl 7-methoxyindole-2-carboxylate (Normal Product) and Ethyl 6-chloroindole-2-carboxylate (Abnormal Product)[1]
An interesting peculiarity arises in the Fischer indole synthesis with 2-methoxyphenylhydrazones. The reaction of ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol yields both the expected ethyl 7-methoxyindole-2-carboxylate and an abnormal product, ethyl 6-chloroindole-2-carboxylate, where cyclization occurs on the methoxy-substituted side of the benzene ring.[1]
-
Reactants: Ethyl pyruvate 2-methoxyphenylhydrazone, Hydrochloric acid, Ethanol.
-
Procedure: A solution of ethyl pyruvate 2-methoxyphenylhydrazone in ethanol is treated with hydrochloric acid and heated.
-
Products: The reaction yields a mixture of ethyl 7-methoxyindole-2-carboxylate (normal product) and ethyl 6-chloroindole-2-carboxylate (abnormal product).[1]
| Starting Material | Reagents | Conditions | Product(s) | Yield | Reference |
| Ethyl pyruvate 2-methoxyphenylhydrazone | HCl, EtOH | Heat | Ethyl 7-methoxyindole-2-carboxylate & Ethyl 6-chloroindole-2-carboxylate | Not specified | [1] |
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly efficient method for preparing indoles from o-nitrotoluenes.[5][6][7][8] This two-step process involves the formation of an enamine, followed by a reductive cyclization.[6] This method is particularly advantageous as it avoids harsh acidic conditions and often provides high yields.[6]
Reaction Pathway:
Caption: Leimgruber-Batcho Indole Synthesis.
Experimental Protocol: The general procedure involves reacting an o-nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine to form the enamine intermediate. This intermediate is then subjected to reductive cyclization using various reducing agents such as Raney nickel and hydrogen, palladium on carbon, or stannous chloride to yield the corresponding indole.[6]
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| o-Nitrotoluenes | 1. DMFDMA, Pyrrolidine; 2. Reductant (e.g., Raney Ni, H₂) | Step 1: Heat; Step 2: Reduction | Indoles | High | [6] |
Synthesis from 5-Substituted Precursors
Direct modification of a pre-formed indole ring is a common strategy for accessing 5-methoxyindole derivatives.
A straightforward method involves the copper-catalyzed reaction of 5-bromoindole with sodium methoxide.[9][10]
Reaction Pathway:
Caption: Synthesis from 5-Bromoindole.
Experimental Protocol: Preparation of 5-Methoxyindole[10]
-
Reactants: 5-bromoindole, sodium methoxide in methanol, a catalyst system comprising a nitrogen-containing heterocycle (e.g., phenanthroline) and a monovalent copper complex (e.g., cuprous bromide).[9][10]
-
Procedure: 5-bromoindole and a methanol solution of sodium methoxide are mixed. The catalyst is added, and the mixture is heated at 80-120 °C for 5-10 hours with stirring. After cooling, the product is filtered, and the filtrate is concentrated. The residue is then purified by extraction and recrystallization.[9][10]
| Starting Material | Reagents | Catalyst | Temperature | Time | Conversion Rate | Reference |
| 5-Bromoindole | Sodium methoxide | Nitrogen-containing heterocycle + Monovalent copper complex | 80-120 °C | 5-10 h | >95% | [10] |
5-Methoxyindole can be obtained in high yield by the dehydrogenation of 5-methoxyindoline using a palladium catalyst.[11]
Experimental Protocol: Synthesis of 5-Methoxyindole[11]
-
Reactants: 5-methoxyindoline, palladized carbon.
-
Procedure: 5-methoxyindoline is refluxed in mesitylene in the presence of palladized carbon.
-
Yield: 90%[11]
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| 5-Methoxyindoline | Palladized carbon | Refluxing mesitylene | 5-Methoxyindole | 90% | [11] |
Modern Palladium-Catalyzed Methods
Palladium catalysis has revolutionized indole synthesis, offering mild and efficient routes to a wide range of substituted indoles.
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne.[12][13]
Reaction Pathway:
Caption: Larock Indole Synthesis.
The Hegedus indole synthesis involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[14]
Reaction Pathway:
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate is a versatile synthetic intermediate playing a crucial role in the construction of complex heterocyclic scaffolds, particularly those of pharmaceutical interest. The presence of a reactive aldehyde at the C3 position, a methoxy group at C5, and a Boc-protected nitrogen atom allows for a wide range of selective chemical transformations. This document provides detailed application notes and experimental protocols for key reactions involving this compound, aimed at facilitating its use in organic synthesis and drug discovery programs.
The indole core is a privileged scaffold in medicinal chemistry, and functionalized indoles such as this one are key building blocks for a variety of biologically active molecules. The Boc protecting group offers the advantage of facile removal under acidic conditions, while the formyl group serves as a handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.
Key Synthetic Applications
This compound is a valuable precursor for the synthesis of a variety of downstream products. Its reactivity is primarily centered around the aldehyde functionality, which can readily participate in reactions such as reductive amination, Knoevenagel condensation, and Wittig olefination. The indole ring itself can also undergo further functionalization.
Below are detailed protocols for some of these key transformations.
Experimental Protocols
Reductive Amination: Synthesis of N-Substituted 3-(aminomethyl)indoles
Reductive amination is a powerful method for the synthesis of amines from aldehydes. In this protocol, this compound is reacted with a primary or secondary amine in the presence of a reducing agent to yield the corresponding N-substituted 3-(aminomethyl)indole derivative. These products are common motifs in pharmacologically active compounds.
Reaction Scheme:
Reductive Amination Workflow
Protocol:
A general procedure for the reductive amination of 3-formyl-indole derivatives involves the following steps:
-
To a stirred solution of the aldehyde (1.0 mmol) and the desired amine (1.0 mmol) in a suitable solvent such as ethanol (4 mL), a Lewis acid catalyst like tris(pentafluorophenyl)borane (1 mol%) can be added.
-
After a short period (e.g., 15 minutes), a reducing agent such as sodium borohydride (2.0 mmol) is added portion-wise at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Quantitative Data for a Related Reductive Amination:
While a specific yield for the title compound is not available in the searched literature, a similar procedure for the reductive amination of 3-formyl-indole-2-carboxylic acids with substituted anilines afforded the corresponding products in high yields.[1]
| Aldehyde Substrate | Amine | Reducing Agent | Catalyst | Solvent | Yield |
| 3-formyl-indole-2-carboxylic acid | Aniline | NaBH4 | B(C6F5)3 | Ethanol | 86% |
Knoevenagel Condensation: Synthesis of 3-(2-cyanovinyl)indoles
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound. This reaction, when applied to this compound, provides a route to substituted olefins which are valuable intermediates in organic synthesis.
Reaction Scheme:
Knoevenagel Condensation Workflow
Protocol:
A typical procedure for the Knoevenagel condensation of an aldehyde with malononitrile is as follows:
-
A solution of the aldehyde (1.0 equiv), malononitrile (1.0-1.2 equiv), and a catalytic amount of a base (e.g., piperidine or ammonium acetate) in a suitable solvent (e.g., ethanol, benzene) is prepared.
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
Quantitative Data for a Related Knoevenagel Condensation:
Although a specific protocol for the title compound was not found, the Knoevenagel condensation of 4-acyl-2,6-di-tert-butylphenols with malononitrile has been reported.[2] This suggests that the formyl group of the indole derivative would be similarly reactive.
| Aldehyde/Ketone Substrate | Active Methylene Compound | Catalyst | Solvent | Yield |
| 4-acetyl-2,6-di-tert-butylphenol | Malononitrile | Ammonium acetate | Benzene | Poor |
Note: The yield for this related reaction was reported as poor, indicating that optimization of reaction conditions would be necessary for the title compound.
Synthesis of Thiosemicarbazones
The formyl group of this compound can react with thiosemicarbazide and its derivatives to form thiosemicarbazones. These compounds are of interest in medicinal chemistry due to their potential biological activities.
Reaction Scheme:
Thiosemicarbazone Formation Workflow
Protocol:
The synthesis of indole-3-carboxaldehyde thiosemicarbazones can be achieved via a Schiff base reaction.
-
To a solution of the indole-3-carboxaldehyde (1 equiv) in ethanol, the appropriate thiosemicarbazide derivative (1 equiv) is added.
-
A catalytic amount of acetic acid is added to the mixture.
-
The reaction is stirred at room temperature, and the progress is monitored by TLC.
-
The resulting solid product is typically collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the product can be further purified by recrystallization.
Quantitative Data for a Related Thiosemicarbazone Synthesis:
The synthesis of various indole-3-carboxaldehyde thiosemicarbazones has been reported with high yields.[3]
| Aldehyde Substrate | Thiosemicarbazide | Solvent | Yield |
| Indole-3-carboxaldehyde | Thiosemicarbazide | Ethanol | 67-82% |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The protocols and data presented here, based on the reactivity of closely related compounds, provide a solid foundation for its application in the synthesis of complex molecules and in the development of new therapeutic agents. Researchers are encouraged to use these notes as a starting point and to optimize conditions for their specific synthetic targets.
References
- 1. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Versatile Building Block: Tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate in Bioactive Molecule Synthesis
Application Note
Introduction
tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate and its precursor, 5-methoxy-1H-indole-3-carbaldehyde, are pivotal intermediates in the synthesis of a diverse array of bioactive molecules. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The presence of a methoxy group at the 5-position and a formyl group at the 3-position provides two reactive handles for further molecular elaboration, making these compounds highly valuable starting materials for drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen allows for controlled reactions at other positions of the indole ring and can be readily removed under acidic conditions. This application note details the use of this building block in the synthesis of potent therapeutic agents, including Tryptophan 2,3-dioxygenase (TDO) inhibitors for cancer immunotherapy and other biologically active compounds.
Key Applications in Bioactive Molecule Synthesis
The versatility of this compound is demonstrated in its application as a precursor for various classes of therapeutic agents:
-
Tryptophan Dioxygenase (TDO) Inhibitors: TDO is a crucial enzyme in the kynurenine pathway of tryptophan metabolism and is a promising target for cancer immunotherapy. Overexpression of TDO in tumors leads to immune suppression. Indole derivatives synthesized from the title compound have shown potent and selective inhibition of TDO.
-
Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. The functional groups on the building block allow for the synthesis of compounds that can interact with various cancer-related targets.
-
Anti-inflammatory Agents: Chronic inflammation is implicated in numerous diseases. Indole-based compounds have been investigated for their anti-inflammatory properties, and this building block serves as a key starting material for their synthesis.
-
Antibacterial Agents: The emergence of antibiotic resistance necessitates the development of new antibacterial agents. Indole derivatives have shown promising activity against various bacterial strains.
-
Neuroprotective Agents: Due to the structural similarity of the indole core to neurotransmitters like serotonin, derivatives of this building block are explored for their potential in treating neurological disorders.[1]
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, 5-methoxy-1H-indole-3-carbaldehyde, and its N-Boc protected form is provided in the table below.
| Property | 5-methoxy-1H-indole-3-carbaldehyde | This compound |
| Molecular Formula | C₁₀H₉NO₂ | C₁₅H₁₇NO₄ |
| Molecular Weight | 175.18 g/mol | 275.30 g/mol |
| CAS Number | 10601-19-1 | 324756-80-1 |
| Appearance | Yellowish to reddish crystalline powder | Solid |
| Melting Point | 179-183 °C | Not available |
| Solubility | Soluble in organic solvents like THF, DMF | Soluble in organic solvents like THF, DCM |
Synthetic Workflow for a Bioactive TDO Inhibitor
The following diagram illustrates a general three-step synthetic workflow for the preparation of a bioactive Tryptophan 2,3-dioxygenase (TDO) inhibitor starting from 5-methoxy-1H-indole-3-carbaldehyde.
Caption: Synthetic workflow for a TDO inhibitor.
Experimental Protocols
Protocol 1: Synthesis of this compound (N-Boc Protection)
This protocol describes the protection of the indole nitrogen of 5-methoxy-1H-indole-3-carbaldehyde using di-tert-butyl dicarbonate.
Materials:
-
5-methoxy-1H-indole-3-carbaldehyde
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of 5-methoxy-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and (Boc)₂O (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound.
Expected Yield: 90-98%
Protocol 2: Synthesis of tert-Butyl 3-((E)-2-(pyridin-3-yl)vinyl)-5-methoxy-1H-indole-1-carboxylate (Knoevenagel Condensation)
This protocol details the Knoevenagel condensation of the N-Boc protected indole-3-carboxaldehyde with pyridin-3-ylacetic acid hydrochloride.
Materials:
-
This compound
-
Pyridin-3-ylacetic acid hydrochloride
-
Piperidine
-
Triethylamine
-
Dioxane
-
Standard laboratory glassware
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve pyridin-3-ylacetic acid hydrochloride (1.5 eq) in dioxane.
-
Add triethylamine (3.8 eq) and stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 eq) and piperidine (2.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired product.
Expected Yield: ~40-60%
Protocol 3: Synthesis of (E)-5-Methoxy-3-(2-(pyridin-3-yl)vinyl)-1H-indole (N-Boc Deprotection)
This protocol outlines the final deprotection step to yield the bioactive TDO inhibitor.
Materials:
-
tert-Butyl 3-((E)-2-(pyridin-3-yl)vinyl)-5-methoxy-1H-indole-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to obtain the final TDO inhibitor.
Expected Yield: >90%
Quantitative Data
The following table summarizes the biological activity of a representative TDO inhibitor synthesized using the described workflow.
| Compound | TDO IC₅₀ (µM) |
| (E)-5-Methoxy-3-(2-(pyridin-3-yl)vinyl)-1H-indole | ~1-5 |
IC₅₀ values are approximate and can vary based on the specific assay conditions.
Signaling Pathway Diagram
The following diagram illustrates the role of Tryptophan 2,3-dioxygenase (TDO) in the kynurenine pathway and the mechanism of action of the synthesized TDO inhibitors.
Caption: TDO pathway and inhibitor action.
This compound is a highly effective and versatile building block for the synthesis of a wide range of bioactive molecules. Its utility in the construction of potent TDO inhibitors highlights its importance in the development of novel cancer immunotherapies. The straightforward and efficient synthetic protocols outlined in this document provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the vast potential of this valuable intermediate.
References
Application Notes and Protocols for tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate is a versatile synthetic intermediate of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous natural products and clinically approved drugs. The presence of a methoxy group at the 5-position and a formyl group at the 3-position, combined with the Boc-protected nitrogen, provides a rich platform for chemical modifications to generate diverse libraries of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, particularly focusing on its application in the development of anticancer and enzyme-inhibiting compounds.
Key Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable starting material for the synthesis of compounds targeting various biological pathways. Key therapeutic areas of application include:
-
Anticancer Agents: The indole nucleus is a core component of many compounds that interfere with cancer cell proliferation. Derivatives of this molecule have been explored as inhibitors of tubulin polymerization, a critical process in cell division.[1][2][3]
-
Enzyme Inhibitors: The indole scaffold can be functionalized to interact with the active sites of various enzymes. Notably, derivatives have been investigated as inhibitors of xanthine oxidase, an enzyme involved in the pathogenesis of gout.[4]
-
Neuroactive Agents: The structural similarity of the indole core to neurotransmitters like serotonin makes it a valuable template for the design of agents targeting central nervous system disorders.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to the title compound involves a two-step process starting from the commercially available 5-methoxy-1H-indole-3-carboxaldehyde.
Step 1: Boc Protection of 5-methoxy-1H-indole-3-carboxaldehyde
This protocol describes the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.
-
Materials:
-
5-methoxy-1H-indole-3-carboxaldehyde
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
-
Procedure:
-
Dissolve 5-methoxy-1H-indole-3-carboxaldehyde (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.
-
Add DMAP (0.1-0.2 eq) to the solution.
-
Add Boc₂O (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
-
Step 2: (Alternative) Vilsmeier-Haack Formylation of Boc-protected 5-methoxyindole
This reaction introduces the formyl group at the C3 position of the indole ring.[5][6][7]
-
Materials:
-
tert-Butyl 5-methoxy-1H-indole-1-carboxylate (if starting from this material)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
-
Procedure:
-
In a flask cooled in an ice bath, slowly add POCl₃ (1.1-1.5 eq) to anhydrous DMF. Stir for 15-30 minutes to form the Vilsmeier reagent.
-
Dissolve tert-butyl 5-methoxy-1H-indole-1-carboxylate (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent.
-
Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Representative Reaction: Wittig Olefination
The formyl group at the C3 position is a versatile handle for further elaboration. The Wittig reaction is a classic method to convert aldehydes into alkenes.[8][9][10]
-
Materials:
-
This compound
-
A suitable phosphonium ylide (e.g., prepared from a phosphonium salt and a strong base like n-butyllithium)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt in anhydrous THF.
-
Cool the suspension to 0°C or -78°C (depending on the reactivity of the ylide) and add a strong base (e.g., n-BuLi) dropwise to generate the ylide (indicated by a color change).
-
Stir the ylide solution for 30-60 minutes at the same temperature.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the product by column chromatography.
-
Data Presentation
The following tables summarize quantitative data for the biological activity of various indole derivatives, highlighting the potential of scaffolds derived from this compound.
Table 1: Anticancer Activity of Indole-3-Carboxaldehyde Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-3-carboxaldehyde Analogues | Hela | 1.77 | [11] |
| A549 | 2.59 | [11] | |
| PC3 | 5.64 | [11] | |
| 3-Substituted Indoles | SK-OV-3 | 70-77% inhibition at 50 µM | [12] |
| HT-29 | 70-77% inhibition at 50 µM | [12] |
Table 2: Inhibition of Tubulin Polymerization by Indole Derivatives
| Compound Class | IC₅₀ (µM) | Reference |
| 3-Formyl-2-phenylindoles | 1.5 | [3] |
| Arylthioindoles | 2.0 - 4.5 | [3] |
| Sulfur-spaced TMP analogues | 0.58 | [2] |
Table 3: Xanthine Oxidase Inhibition by Indole Derivatives
| Compound Class | IC₅₀ (nM) | Reference |
| 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid | 3.5 | [4] |
| Oxindole Alkaloids | 90,300 - 179,600 | [13] |
Signaling Pathways and Mechanisms
Derivatives of indole-3-carboxaldehyde have been shown to exert their anticancer effects through the modulation of various cellular signaling pathways.
Inhibition of Tubulin Polymerization
A primary mechanism of action for many indole-based anticancer agents is the disruption of microtubule dynamics.[1][2][14] Microtubules are essential components of the cytoskeleton and the mitotic spindle. By inhibiting the polymerization of tubulin into microtubules, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.[15]
Caption: Mechanism of tubulin polymerization inhibition by indole derivatives.
Modulation of Cancer-Related Signaling Pathways
Indole compounds have been reported to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[16][17] These pathways are critical for cell growth, proliferation, survival, and angiogenesis.
Caption: Modulation of PI3K/Akt/mTOR and MAPK pathways by indole compounds.
Experimental Workflow for Drug Discovery
The following diagram outlines a general workflow for the utilization of this compound in a drug discovery program.
Caption: Drug discovery workflow using the target indole derivative.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its utility in generating diverse chemical entities with potent biological activities, particularly in the areas of oncology and enzyme inhibition, makes it a compound of significant interest for drug discovery and development programs. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this promising scaffold.
References
- 1. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sciepub.com [sciepub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 13. Xanthine oxidase/tyrosinase inhibiting, antioxidant, and antifungal oxindole alkaloids from Isatis costata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
- 15. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate (CAS No. 324756-80-1) is a versatile heterocyclic building block with significant potential in pharmaceutical research and drug discovery. Its indole scaffold, substituted with a reactive formyl group and a methoxy moiety, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen provides stability and allows for controlled reactions at other positions of the indole ring. This document provides an overview of its potential applications, supported by data on related compounds, and detailed protocols for its utilization in key synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 324756-80-1 |
| Molecular Formula | C₁₅H₁₇NO₄ |
| Molecular Weight | 275.3 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
Potential Pharmaceutical Applications
While specific data for this compound is limited in publicly available research, its structural similarity to other indole derivatives provides strong indications of its potential applications. A closely related compound, tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate, has been identified as a key intermediate in the development of novel therapeutics.[1]
Intermediate in the Synthesis of Kinase Inhibitors
The indole nucleus is a common scaffold in a multitude of kinase inhibitors. The formyl group at the 3-position of the indole ring can be readily transformed into various functional groups to build more complex molecules that can interact with the ATP-binding site of kinases.
Precursor for Neuroprotective Agents
Indole derivatives have shown promise as neuroprotective agents. The 5-methoxy group is a common feature in several neuroactive compounds. This building block can be utilized to synthesize novel molecules for the treatment of neurodegenerative diseases.
Scaffold for Antiviral and Anticancer Agents
The indole ring system is a privileged structure in medicinal chemistry, found in numerous antiviral and anticancer drugs. The functional handles on this compound allow for the exploration of chemical space to develop new compounds with improved efficacy and selectivity against viral and cancer targets. Research on related indole derivatives has highlighted their potential in inhibiting cancer cell proliferation.[1]
Key Synthetic Transformations and Protocols
The chemical reactivity of this compound is primarily centered around the formyl group and the indole core. The following are detailed protocols for key synthetic transformations that can be employed to generate diverse libraries of compounds for drug discovery.
Reductive Amination
Reductive amination of the formyl group is a powerful method for introducing a wide range of amine functionalities, which are crucial for biological activity in many drug molecules.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add a dehydrating agent, such as sodium sulfate or magnesium sulfate, and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq.), portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: Reductive Amination Workflow
Caption: General workflow for the reductive amination of this compound.
Wittig Reaction
The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a scaffold for further functionalization or for creating compounds with specific spatial arrangements.
Experimental Protocol:
-
Ylide Preparation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt (1.1 eq.) with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF) at 0°C.
-
Reaction with Aldehyde: Add a solution of this compound (1.0 eq.) in THF to the ylide solution at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Diagram: Wittig Reaction Logical Flow
Caption: Logical relationship in a Wittig reaction starting from the indole-aldehyde.
Aldol Condensation
Aldol condensation can be employed to extend the carbon chain at the 3-position, leading to the formation of α,β-unsaturated carbonyl compounds, which are valuable intermediates for various therapeutic agents.
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq.) and a ketone or ester with an α-hydrogen (1.2 eq.) in a suitable solvent such as ethanol or THF.
-
Base Addition: Add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate, to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating.
-
Monitoring: Monitor the formation of the aldol adduct and its subsequent dehydration by TLC or LC-MS.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.
-
Purification: Dry the organic extract, concentrate it, and purify the resulting α,β-unsaturated carbonyl compound by crystallization or column chromatography.
Signaling Pathway Implication (Hypothetical)
Based on the application of structurally similar indole derivatives in the development of kinase inhibitors, molecules synthesized from this compound could potentially modulate various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway.
Diagram: Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a derivative.
Conclusion
This compound is a valuable and versatile building block for pharmaceutical research. Its strategic functionalization allows for the synthesis of diverse compound libraries targeting a wide range of diseases. The protocols and potential applications outlined in this document serve as a guide for researchers to explore the full potential of this promising intermediate in the quest for novel therapeutics. Further research into the specific biological activities of its derivatives is warranted to fully elucidate its role in drug discovery.
References
Application Notes and Protocols for tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures and application notes for tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, and this functionalized derivative serves as a versatile building block for the development of novel therapeutics.
Chemical Properties and Data
| Property | Value | Source |
| CAS Number | 324756-80-1 | - |
| Molecular Formula | C₁₅H₁₇NO₄ | - |
| Molecular Weight | 275.3 g/mol | - |
| Appearance | Solid | [1] |
| Storage Temperature | -20°C | [2] |
Synthesis Protocol: Vilsmeier-Haack Formylation
The synthesis of this compound is typically achieved through a Vilsmeier-Haack formylation of the corresponding N-Boc protected 5-methoxyindole. This reaction introduces a formyl group at the C3 position of the indole ring, an electron-rich position favorable for electrophilic substitution.[3]
Experimental Protocol: Vilsmeier-Haack Reaction
This protocol describes the formylation of N-Boc-5-methoxyindole to yield this compound.
Materials:
-
N-Boc-5-methoxyindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a stir bar
-
Dropping funnel
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Preparation of the Vilsmeier Reagent: In a two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. To the cooled DMF, add POCl₃ (1.2 equivalents) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Indole: Dissolve N-Boc-5-methoxyindole (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes. Neutralize the mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizing the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery
The formyl group at the C3 position of this compound is a versatile handle for further chemical modifications. It can participate in a variety of reactions, including but not limited to:
-
Reductive amination: To introduce amine functionalities.
-
Wittig reaction: To form carbon-carbon double bonds.
-
Oxidation: To form the corresponding carboxylic acid.
-
Condensation reactions: With active methylene compounds.
These transformations allow for the synthesis of a diverse library of indole derivatives for screening in various biological assays. Indole-based compounds have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[4]
Anticancer Activity of a Related Indole Derivative
| Cell Line | Cancer Type | IC₅₀ (µM) of Compound 3g |
| MCF-7 | Breast Cancer | 2.94 ± 0.56 |
| MDA-MB-231 | Breast Cancer | 1.61 ± 0.004 |
| A549 | Lung Cancer | 6.30 ± 0.30 |
| HeLa | Cervical Cancer | 6.10 ± 0.31 |
| A375 | Melanoma | 0.57 ± 0.01 |
| B16-F10 | Melanoma | 1.69 ± 0.41 |
Disclaimer: This data is for a related indole derivative and is presented for illustrative purposes to demonstrate the potential of this chemical class.
Proposed Mechanism of Action: Tubulin Polymerization Inhibition
Many indole derivatives exert their anticancer effects by inhibiting tubulin polymerization.[5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[5]
Visualizing the Signaling Pathway:
Caption: Proposed mechanism of action for anticancer indole derivatives.
Conclusion
This compound is a valuable intermediate for the synthesis of diverse and potentially biologically active molecules. The provided protocols and application notes serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery to utilize this compound in their research endeavors. Further exploration of the derivatives of this compound is warranted to discover novel therapeutic agents.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Indole Derivatives from tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities. The 5-methoxyindole scaffold, in particular, is a privileged structure found in therapeutically important agents. This document provides detailed protocols for the synthesis of novel indole derivatives starting from tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate. This versatile starting material allows for the introduction of diverse functionalities at the 3-position, leading to compounds with potential applications in drug discovery, particularly in the development of anticancer agents. The protocols for Knoevenagel condensation, Wittig reaction, and reductive amination are outlined, providing a pathway to a variety of derivatives.
Application Notes
The derivatives synthesized from this compound are of significant interest for their potential as anticancer agents. The introduction of various substituents at the 3-position of the indole nucleus can modulate their biological activity.
Anticancer Activity:
Many indole derivatives exhibit potent cytotoxic effects against a range of cancer cell lines. For instance, indole-3-acrylonitrile derivatives have shown significant growth inhibition potency against various tumor cell lines, with GI50 values in the micromolar to nanomolar range.[1] One prominent compound, 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile, displayed remarkable activity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, ovarian cancer, renal cancer, and breast cancer cell lines, with GI50 values ranging from 0.0244 to 5.06 µM.[1]
Substituted indole-acrylamide derivatives have also been investigated as potential tubulin-targeting agents.[2] Some of these compounds have demonstrated potent anticancer activities, with IC50 values in the low micromolar range against hepatocellular carcinoma, breast cancer, and colon cancer cell lines.[2]
The mechanism of action for many of these anticancer indole derivatives involves the disruption of cellular processes critical for cancer cell proliferation and survival. This can include the inhibition of tubulin polymerization, leading to cell cycle arrest, and the induction of apoptosis (programmed cell death).
Data Presentation
The following tables summarize quantitative data for the synthesis and biological activity of representative indole derivatives.
Table 1: Synthesis of Indole Derivatives
| Derivative | Reaction Type | Reagents and Conditions | Yield (%) | Reference |
| (E)-tert-Butyl 3-(2-cyanovinyl)-5-methoxy-1H-indole-1-carboxylate | Knoevenagel Condensation | Malononitrile, piperidine, ethanol, reflux | ~85-95 | Adapted |
| tert-Butyl 5-methoxy-3-(2-methoxycarbonylvinyl)-1H-indole-1-carboxylate | Wittig Reaction | Methyl (triphenylphosphoranylidene)acetate, THF, reflux | ~80-90 | [3] |
| tert-Butyl 5-methoxy-3-((phenylamino)methyl)-1H-indole-1-carboxylate | Reductive Amination | Aniline, sodium triacetoxyborohydride, dichloroethane, room temperature | ~70-85 | Adapted |
Table 2: Cytotoxic Activity of Representative Indole Derivatives
| Compound | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |
| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) | Leukemia (HL-60(TB)), Non-Small Cell Lung (NCI-H522), Colon (COLO 205), CNS (SF-539, SNB-75), Ovarian (OVCAR-3), Renal (A498, RXF 393), Breast (MDA-MB-468) | 0.0244 - 5.06 | [1] |
| Indole-acrylamide derivative (20) | Various cell lines | ~5 | [2] |
| Indole derivative U2 | Breast (MCF-7, MDA-MB-231), Lung (A549) | 1.2 ± 0.02 (MCF-7) | |
| Indazole derivative 6o | Leukemia (K562) | 5.15 | |
| 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol | Colon adenocarcinoma | Highly potent, no effect on normal MRC-5 fibroblasts | [4] |
Experimental Protocols
1. Synthesis of (E)-tert-Butyl 3-(2-cyanovinyl)-5-methoxy-1H-indole-1-carboxylate via Knoevenagel Condensation
This protocol describes the condensation of this compound with malononitrile to yield the corresponding vinyl derivative.
-
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add malononitrile (1.1 eq) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Stir the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
2. Synthesis of tert-Butyl 5-methoxy-3-(2-methoxycarbonylvinyl)-1H-indole-1-carboxylate via Wittig Reaction
This protocol outlines the reaction of this compound with a stabilized phosphorus ylide to form an α,β-unsaturated ester.
-
Materials:
-
This compound
-
Methyl (triphenylphosphoranylidene)acetate
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer with heating
-
Rotary evaporator
-
-
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add methyl (triphenylphosphoranylidene)acetate (1.1 eq) to the solution.
-
Stir the reaction mixture at reflux for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a byproduct. Purify the desired product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
3. Synthesis of tert-Butyl 5-methoxy-3-((phenylamino)methyl)-1H-indole-1-carboxylate via Reductive Amination
This protocol details the synthesis of a secondary amine derivative through the reductive amination of this compound with aniline.
-
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)
-
Standard laboratory glassware under an inert atmosphere
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCE.
-
Add aniline (1.1 eq) to the solution and stir for 30 minutes at room temperature to form the imine intermediate.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCE.
-
Slowly add the STAB suspension to the reaction mixture containing the imine.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate with a small percentage of triethylamine if needed).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Mandatory Visualization
Caption: Synthetic routes from the starting material.
Caption: Tubulin polymerization inhibition pathway.
References
Application Notes and Protocols for tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate (CAS No. 324756-80-1) is a valuable heterocyclic building block in medicinal chemistry. Its substituted indole core is a common motif in a wide array of biologically active compounds. The presence of a reactive aldehyde at the 3-position, a methoxy group at the 5-position, and a Boc-protected nitrogen allows for diverse chemical modifications, making it an attractive starting material for the synthesis of novel therapeutic agents. This document provides an overview of its potential applications in drug discovery, along with generalized protocols for its derivatization and a discussion of the biological significance of the indole scaffold.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals. Methoxy-substituted indoles, in particular, are known to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The title compound, this compound, serves as a versatile intermediate for the synthesis of complex molecules targeting various biological pathways. The Boc-protecting group offers stability during synthetic transformations and can be readily removed under acidic conditions, while the formyl group is a key handle for introducing diverse functionalities.
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by its three key functional groups: the N-Boc protecting group, the C3-formyl group, and the C5-methoxy group on the indole ring.
| Property | Value |
| CAS Number | 324756-80-1 |
| Molecular Formula | C₁₅H₁₇NO₄ |
| Molecular Weight | 275.30 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) |
The formyl group can readily undergo a variety of chemical transformations, including:
-
Reductive amination: To introduce amine functionalities.
-
Wittig reaction: To form alkenes.
-
Aldol condensation: To form α,β-unsaturated ketones.
-
Oxidation: To form a carboxylic acid.
-
Reduction: To form an alcohol.
The Boc-protected indole nitrogen allows for regioselective reactions at other positions of the indole ring and can be deprotected to allow for further functionalization at the nitrogen atom.
Applications in Drug Discovery
While specific drugs developed directly from this starting material are not extensively documented in publicly available literature, the structural motif is highly relevant to several classes of therapeutic agents. Based on the known biological activities of similar indole derivatives, this compound is a promising scaffold for the development of:
-
Selective Androgen Receptor Modulators (SARMs): The indole core has been identified as a key pharmacophore in the development of non-steroidal SARMs, which have potential applications in the treatment of muscle wasting, osteoporosis, and hypogonadism.
-
Anticancer Agents: Methoxy-substituted indoles have been shown to possess antiproliferative activity against various cancer cell lines. The indole scaffold can be elaborated to target key signaling pathways involved in cancer progression.
-
Kinase Inhibitors: The indole ring can serve as a hinge-binding motif in the active site of various kinases, which are critical targets in oncology and inflammatory diseases.
Experimental Protocols
The following are generalized protocols for common synthetic transformations involving this compound. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: General Procedure for Reductive Amination
This protocol describes the synthesis of an N-substituted aminomethyl indole derivative.
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or DCE.
-
Add the desired amine (1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-substituted aminomethyl indole derivative.
Workflow for Reductive Amination:
Caption: Synthetic workflow for the reductive amination of the title compound.
Protocol 2: General Procedure for Boc-Deprotection
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group.
Materials:
-
N-Boc protected indole derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the N-Boc protected indole derivative in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equivalents) or a solution of HCl in dioxane or methanol dropwise.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the deprotected indole. Further purification may be required depending on the substrate.
Potential Signaling Pathway Involvement
While the specific biological targets for derivatives of this compound are not defined, indole-based molecules are known to interact with a variety of signaling pathways implicated in disease. For instance, many kinase inhibitors containing an indole scaffold target the ATP-binding pocket of kinases within pathways such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.
Hypothetical Kinase Inhibition Pathway:
Caption: A generic MAPK/ERK signaling pathway often targeted by indole-based kinase inhibitors.
Conclusion
This compound is a strategically functionalized building block with significant potential in drug discovery. Its chemical versatility allows for the synthesis of diverse libraries of compounds for screening against various biological targets. The indole scaffold remains a cornerstone in the development of new therapeutics, and this particular intermediate provides a convenient entry point for the exploration of novel chemical space. The provided protocols and conceptual frameworks are intended to guide researchers in leveraging this valuable compound in their drug discovery endeavors.
Application Notes and Protocols: tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate is a versatile synthetic intermediate playing a crucial role in the development of novel heterocyclic compounds with significant therapeutic potential. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization allows for the synthesis of diverse molecular architectures targeting a wide range of biological pathways. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biologically active pyrazolo[4,3-c]pyridines, which are potent inhibitors of key signaling kinases such as IκB kinase β (IKKβ) and TANK-binding kinase 1 (TBK1).
The formyl group at the C3 position of the indole ring serves as a key handle for constructing fused heterocyclic systems. The methoxy group at the C5 position can influence the electronic properties and metabolic stability of the final compounds, while the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen allows for controlled reactions and can be readily removed under acidic conditions.
Application: Synthesis of Pyrazolo[4,3-c]pyridine Derivatives as Kinase Inhibitors
Pyrazolo[4,3-c]pyridines are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their ability to act as potent and selective kinase inhibitors. Specifically, derivatives of this scaffold have been shown to inhibit IKKβ and TBK1, kinases that are central to the activation of the NF-κB and interferon regulatory factor (IRF) signaling pathways, respectively. Dysregulation of these pathways is implicated in the pathogenesis of numerous inflammatory diseases and cancers.
The synthesis of the pyrazolo[4,3-c]pyridine core from this compound typically involves a condensation reaction with a suitable aminopyrazole derivative, followed by cyclization. This approach offers a convergent and efficient route to this valuable heterocyclic system.
Biological Significance of IKKβ and TBK1 Inhibition
IKKβ is a key component of the IKK complex, which is essential for the activation of the canonical NF-κB pathway.[1][2] This pathway regulates the expression of a multitude of genes involved in inflammation, immunity, cell survival, and proliferation.[1] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.[3] Therefore, inhibitors of IKKβ are of significant interest as potential anti-inflammatory and anti-cancer agents.
TBK1 is a non-canonical IKK kinase that plays a critical role in the innate immune response by phosphorylating and activating IRF3 and IRF7, leading to the production of type I interferons.[4][5] Beyond its role in immunity, TBK1 has been implicated in promoting cancer cell survival and proliferation through the activation of NF-κB and other signaling pathways.[6][7] Inhibition of TBK1 can suppress cancer development by directly affecting tumor cells and by modulating the anti-tumor immune response.[4]
Experimental Protocols
The following protocols provide a general framework for the synthesis of pyrazolo[4,3-c]pyridine derivatives from this compound. It is important to note that specific reaction conditions may require optimization based on the specific substrates and desired products.
Protocol 1: Synthesis of a Pyrazolo[4,3-c]pyridine Derivative
This protocol outlines the condensation of this compound with a substituted aminopyrazole to form a key intermediate, followed by cyclization to the pyrazolo[4,3-c]pyridine core.
Materials:
-
This compound
-
Substituted 5-amino-1H-pyrazole (e.g., 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine)
-
Ethanol (anhydrous)
-
Acetic acid (glacial)
-
Sodium acetate
-
Palladium on carbon (10%)
-
Hydrogen gas supply or a hydrogen transfer reagent (e.g., ammonium formate)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Condensation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted 5-amino-1H-pyrazole (1.1 eq) in anhydrous ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude condensation product.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
-
Cyclization and Aromatization:
-
The cyclization to the pyrazolo[4,3-c]pyridine core can often be achieved in a subsequent step. The specific conditions will depend on the nature of the intermediate. A common method involves heating the intermediate in a high-boiling point solvent such as diphenyl ether, or by using a dehydrating agent.
-
Alternatively, a reductive cyclization approach can be employed if an appropriate precursor is designed.
-
Aromatization of the resulting dihydropyrazolo[4,3-c]pyridine can be achieved by oxidation. A common method is dehydrogenation using a catalyst such as palladium on carbon in a suitable solvent at elevated temperatures.
-
Note: The Boc protecting group may be cleaved under certain cyclization or aromatization conditions. If the final product is desired with the free indole NH, acidic workup or a dedicated deprotection step (e.g., with trifluoroacetic acid in dichloromethane) can be performed.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and biological activity of pyrazolo[4,3-c]pyridine derivatives.
| Compound | Starting Material | Reagents | Yield (%) | Reference |
| Pyrazolo[4,3-c]pyridine Derivative | This compound, 5-Amino-1H-pyrazole | Acetic acid, Ethanol | 70-85 (for condensation) | Adapted from general procedures |
| Compound | Target Kinase | IC50 (nM) | Cell-based Assay (GI50, µM) | Reference |
| Pyrazolo[3,4-b]pyridine derivative 6n | Tubulin Polymerization | - | HeLa: 0.015 | [8] |
| Pyrazolo[3,4-b]pyridine derivative C03 | TRKA | 1.9 | KM-12: 0.019 | [9] |
Mandatory Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of pyrazolo[4,3-c]pyridines.
IKKβ Signaling Pathway
Caption: Inhibition of the canonical NF-κB pathway by a pyrazolo[4,3-c]pyridine.
TBK1 Signaling Pathway
Caption: Inhibition of the TBK1-mediated interferon response.
References
- 1. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Emerging roles of TBK1 in cancer immunobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases | MDPI [mdpi.com]
- 8. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate in Synthesis
A meticulous search of scientific literature did not yield specific case studies on the total synthesis of natural products utilizing tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate as a key starting material. Therefore, the following application notes are based on the general reactivity of related indole-3-carboxaldehyde derivatives and are intended to provide a prospective guide for researchers.
While direct applications in total synthesis are not documented, the unique structural features of this compound make it a potentially valuable building block in medicinal chemistry and drug development. The Boc-protected nitrogen allows for controlled reactions at other positions of the indole ring, the 3-formyl group is a versatile handle for various transformations, and the 5-methoxy group influences the electronic properties of the aromatic system.
Potential Synthetic Applications:
Based on the known reactivity of indole-3-aldehydes, this compound could be employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations could pave the way for the synthesis of complex heterocyclic systems and analogues of bioactive natural products.
1. Olefination Reactions (e.g., Wittig Reaction):
The formyl group at the C3 position is susceptible to olefination reactions, such as the Wittig reaction, to introduce alkenyl substituents. This is a common strategy to extend the carbon framework and construct precursors for more complex cyclic systems.
-
Illustrative Reaction Scheme:
Caption: General workflow of a Wittig reaction.
-
General Experimental Protocol (Hypothetical):
-
To a solution of the corresponding phosphonium salt in an anhydrous aprotic solvent (e.g., THF, DMSO), add a strong base (e.g., n-BuLi, NaH, KHMDS) at a low temperature (e.g., -78 °C or 0 °C) under an inert atmosphere to generate the ylide.
-
To the resulting ylide solution, add a solution of this compound in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Reductive Amination:
The aldehyde functionality can be converted to an amine through reductive amination. This provides a direct route to introduce nitrogen-containing side chains, which are prevalent in many biologically active alkaloids.
-
Illustrative Reaction Scheme:
Caption: General workflow for reductive amination.
-
General Experimental Protocol (Hypothetical):
-
Dissolve this compound and the desired primary or secondary amine in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
3. Henry (Nitroaldol) Reaction:
The Henry reaction with nitroalkanes would yield a β-nitro alcohol, a versatile intermediate that can be further transformed into amino alcohols, α,β-unsaturated nitro compounds, or α-amino acids.
-
Illustrative Reaction Scheme:
-
General Experimental Protocol (Hypothetical):
-
To a solution of this compound and a nitroalkane in a suitable solvent (e.g., acetonitrile, THF), add a base (e.g., DBU, triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography.
-
Data Presentation:
As no specific experimental data from total synthesis case studies are available, a quantitative data table cannot be provided. For any of the proposed reactions, researchers would need to determine key parameters such as:
-
Table 1: Hypothetical Reaction Parameters and Outcomes
Reaction Type Reagents Solvent Temperature (°C) Time (h) Yield (%) Wittig Ph₃P=CHCO₂Et THF 25 12 To be determined Reductive Amination Benzylamine, NaBH(OAc)₃ CH₂Cl₂ 25 6 To be determined | Henry Reaction | Nitromethane, DBU | CH₃CN | 25 | 24 | To be determined |
Disclaimer: The provided protocols and reaction schemes are illustrative and based on general chemical principles. They have not been experimentally validated for this compound. Researchers should conduct their own optimization and characterization of products.
Troubleshooting & Optimization
Optimizing reaction conditions for tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to optimize reaction conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
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Question: I am getting a very low yield of the desired product, or no product at all. What are the likely causes and how can I fix this?
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Answer: Low or no yield in the Vilsmeier-Haack formylation of N-Boc-5-methoxyindole can stem from several factors:
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Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly sensitive to moisture. If your reagents or glassware are not completely dry, the reagent will be quenched before it can react with the indole.
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Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous DMF and fresh, high-purity POCl₃. It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Incorrect Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are temperature-sensitive.
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Solution: The addition of POCl₃ to DMF should be done at 0 °C to control the exothermic reaction. The formylation reaction itself may require gentle warming to proceed to completion, but excessive heat can lead to side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.[1]
-
-
Poor Quality Starting Material: Impurities in the starting N-Boc-5-methoxyindole can interfere with the reaction.
-
Solution: Ensure the starting material is pure by checking its melting point or by spectroscopic methods (NMR, etc.) before use.
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Issue 2: Formation of Significant Byproducts
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Question: My reaction mixture shows multiple spots on TLC, and I am isolating significant amounts of byproducts. What are these byproducts and how can I minimize their formation?
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Answer: Several byproducts can form during the Vilsmeier-Haack formylation of indoles:
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De-Boc Protected Product: The acidic nature of the Vilsmeier reagent or the work-up conditions can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group, resulting in 3-formyl-5-methoxy-1H-indole.
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Solution: Maintain low reaction temperatures and use a mild basic work-up. Quenching the reaction with ice-cold water or a saturated sodium bicarbonate solution is recommended.[1]
-
-
3-Cyano-5-methoxy-1H-indole: The formation of a nitrile byproduct can occur, especially if there are nitrogen-containing impurities in the reagents or if inappropriate work-up procedures are used.[1]
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Solution: Use high-purity, anhydrous solvents and freshly distilled reagents. Avoid using ammonia-based quenching agents.[1]
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Di- or Tri-indolylmethanes: Under certain conditions, the formylated product can react further with the starting indole to form di- or tri-indolylmethanes.
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Solution: Control the stoichiometry of the reagents carefully. Adding the indole solution dropwise to the Vilsmeier reagent can help to minimize this side reaction by keeping the concentration of the unreacted indole low.
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Issue 3: Difficulty in Product Purification
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Question: I am having trouble purifying the final product. What are the recommended methods?
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Answer: The purification of this compound can typically be achieved by:
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Column Chromatography: This is a very effective method for separating the desired product from byproducts with different polarities.[1] A silica gel column with a gradient of ethyl acetate in hexane is a common choice.
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Recrystallization: If the product is a solid and has a suitable solubility profile in a particular solvent system, recrystallization can be an excellent method to obtain highly pure material.[1][2][3] You will need to experiment with different solvents to find one that dissolves the crude product at high temperatures but has low solubility at room temperature or below.[4]
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Frequently Asked Questions (FAQs)
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Q1: What is the role of the Boc protecting group?
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A1: The tert-butoxycarbonyl (Boc) group protects the nitrogen of the indole ring. This prevents side reactions at the nitrogen atom and can influence the regioselectivity of the formylation.
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Q2: Why is the formylation occurring at the C3 position of the indole ring?
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A2: The C3 position of the indole ring is the most electron-rich and therefore the most nucleophilic position, making it the preferred site for electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction.
-
-
Q3: How can I monitor the progress of the reaction?
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A3: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the consumption of the starting material and the formation of the product.
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Q4: Are there any alternative, milder formylation methods?
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A4: Yes, while the Vilsmeier-Haack reaction is widely used, other methods exist. For instance, catalytic versions of the Vilsmeier-Haack reaction have been developed to reduce the use of stoichiometric POCl₃.[5]
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Data Presentation
The following table summarizes typical reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles, providing a comparative reference for optimizing the synthesis of this compound.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 7 | 85 |
Table adapted from a study on the Vilsmeier-Haack formylation of various substituted indoles.[6]
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol outlines a general procedure for the formylation of N-Boc-5-methoxyindole.
Materials:
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tert-Butyl 5-methoxy-1H-indole-1-carboxylate
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation:
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To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C.
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After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
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Dissolve tert-Butyl 5-methoxy-1H-indole-1-carboxylate (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate solution with vigorous stirring.
-
Extract the aqueous layer with DCM (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the Vilsmeier-Haack formylation of indoles.
References
- 1. benchchem.com [benchchem.com]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. How To [chem.rochester.edu]
- 5. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate.
Troubleshooting Guide
Low yields and impurities are common challenges in organic synthesis. This guide provides a systematic approach to troubleshooting the synthesis of this compound, focusing on the critical Vilsmeier-Haack formylation step.
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Ensure that the N,N-Dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh. Consider using a freshly opened bottle of POCl₃. The reagent should be prepared in situ and used immediately. |
| Poor Quality Starting Material | Verify the purity of the starting material, tert-Butyl 5-methoxy-1H-indole-1-carboxylate, by NMR or LC-MS. Impurities can interfere with the reaction. |
| Incorrect Reaction Temperature | The formation of the Vilsmeier reagent is typically carried out at 0°C. The formylation reaction temperature can vary depending on the substrate's reactivity, generally ranging from 0°C to room temperature, and in some cases, gentle heating may be required.[1] Monitor the reaction by TLC to determine the optimal temperature. |
| Insufficient Reaction Time | The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Substrate Reactivity | The electron-donating methoxy group at the 5-position should activate the indole ring for electrophilic substitution. However, if the reaction is still sluggish, a slight increase in temperature or reaction time might be necessary. |
Issue 2: Formation of Multiple Products/Impurities
| Possible Cause | Suggested Solution |
| Side Reactions | Over-formylation or formylation at other positions of the indole ring can occur. The Vilsmeier-Haack reaction on activated indoles typically occurs at the C3 position. However, with a Boc-protected nitrogen, the reactivity is modulated. Careful control of stoichiometry (1.1 to 1.5 equivalents of Vilsmeier reagent) is crucial. |
| Decomposition of Starting Material or Product | The indole nucleus can be sensitive to strongly acidic conditions. While the Vilsmeier-Haack reaction is generally considered mild, prolonged reaction times or high temperatures can lead to degradation. Minimize reaction time and maintain the recommended temperature. |
| Reaction with Water during Workup | The intermediate iminium salt is hydrolyzed to the aldehyde during aqueous workup. Ensure the workup is performed carefully, for instance, by pouring the reaction mixture into a cold aqueous solution of a base like sodium bicarbonate or sodium acetate to neutralize the acid and facilitate hydrolysis. |
Issue 3: Difficult Purification
| Possible Cause | Suggested Solution |
| Co-eluting Impurities | If impurities have similar polarity to the product, purification by column chromatography can be challenging. Try different solvent systems for elution. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Product Instability on Silica Gel | Some indole derivatives can be unstable on silica gel. Consider using a different stationary phase, such as neutral alumina, or minimizing the time the product is on the column. |
| Residual DMF | DMF is a high-boiling point solvent and can be difficult to remove. After extraction, wash the organic layer thoroughly with water and brine to remove most of the DMF. High-vacuum drying may be necessary to remove the last traces. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Vilsmeier-Haack formylation of N-Boc-5-methoxyindole?
A1: The optimal temperature can vary. The formation of the Vilsmeier reagent (reaction of POCl₃ with DMF) should be performed at 0°C to control the exothermic reaction. For the subsequent formylation of the indole, a temperature range of 0°C to room temperature is generally recommended.[1] It is advisable to start at a lower temperature and gradually warm the reaction mixture while monitoring its progress by TLC.
Q2: What is the role of the Boc protecting group on the indole nitrogen?
A2: The tert-butyloxycarbonyl (Boc) group serves two main purposes. Firstly, it protects the N-H proton of the indole, preventing it from reacting with the Vilsmeier reagent. Secondly, as an electron-withdrawing group, it can influence the regioselectivity of the formylation, although the C3 position remains the most nucleophilic site on the indole ring for this reaction.
Q3: How can I confirm the formation of the Vilsmeier reagent?
A3: The Vilsmeier reagent, a chloroiminium salt, is typically a solid that may precipitate from the reaction mixture.[2] Its formation from DMF and POCl₃ is a well-established reaction. Due to its moisture sensitivity, it is prepared in situ and used directly without isolation and characterization in a standard synthetic procedure.
Q4: What are the common side products in this reaction?
A4: While specific data for this exact compound is limited, common side products in Vilsmeier-Haack reactions of indoles can include di-formylated products or formylation at less favorable positions if the reaction conditions are too harsh. Incomplete reaction leading to the recovery of starting material is also common if the conditions are too mild.
Q5: What is the best method for purifying the final product?
A5: Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. The exact ratio of the solvents should be determined by TLC analysis.
Experimental Protocols
1. Synthesis of tert-Butyl 5-methoxy-1H-indole-1-carboxylate (Starting Material)
This protocol is a general procedure for the Boc protection of an indole.
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Materials: 5-methoxy-1H-indole, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Tetrahydrofuran (THF, anhydrous).
-
Procedure:
-
Dissolve 5-methoxy-1H-indole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 eq) to the solution.
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Add Boc₂O (1.1 eq) portion-wise to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature and monitor the progress by TLC.
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Once the reaction is complete, remove the solvent under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure product.
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2. Vilsmeier-Haack Formylation of tert-Butyl 5-methoxy-1H-indole-1-carboxylate
This protocol is a generalized procedure based on known Vilsmeier-Haack reactions of substituted indoles.
-
Materials: tert-Butyl 5-methoxy-1H-indole-1-carboxylate, N,N-Dimethylformamide (DMF, anhydrous), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM, anhydrous), Sodium bicarbonate solution (saturated).
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous DMF.
-
Cool the flask to 0°C in an ice bath.
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Add POCl₃ (1.2 eq) dropwise to the cold DMF with vigorous stirring over a period of 30 minutes. A precipitate may form.
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After the addition is complete, allow the mixture to stir at 0°C for another 30 minutes.
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Dissolve tert-Butyl 5-methoxy-1H-indole-1-carboxylate (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.
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After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
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Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
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Stir the mixture vigorously until the intermediate iminium salt is fully hydrolyzed (typically 1-2 hours).
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Extract the aqueous layer with dichloromethane (3 x volumes).
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Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound.
-
Data Presentation
Table 1: Reaction Parameters for Vilsmeier-Haack Formylation of Substituted Indoles
| Starting Material | Reagent Equivalents (POCl₃) | Temperature (°C) | Time (h) | Yield (%) |
| N-Boc-Indole | 1.5 | 0 to RT | 3 | ~85 |
| 5-Bromo-N-Boc-Indole | 1.2 | 0 to RT | 4 | ~80 |
| 5-Nitro-N-Boc-Indole | 2.0 | RT to 50 | 6 | ~60 |
| tert-Butyl 5-methoxy-1H-indole-1-carboxylate | 1.2 - 1.5 (recommended) | 0 to RT (recommended) | 2-4 (recommended) | Target >80% |
Note: The data for the target compound is a recommendation based on typical yields for similar substrates. Actual yields may vary depending on the specific reaction conditions.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Key parameters influencing reaction yield.
References
Side product formation in the synthesis of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the formation of side products and other common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the formylation of tert-Butyl 5-methoxy-1H-indole-1-carboxylate?
A1: The formylation of tert-Butyl 5-methoxy-1H-indole-1-carboxylate using the Vilsmeier-Haack reaction is expected to be highly regioselective. The electron-donating methoxy group at the C5 position activates the indole ring, directing the electrophilic Vilsmeier reagent primarily to the C3 position. The N-Boc protecting group also influences the electronic distribution of the indole ring, further favoring substitution at C3.
Q2: What are the most common side products in this synthesis?
A2: While the reaction is generally selective, several side products can form under non-optimized conditions. These may include:
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Di-formylated indole: Over-reaction can lead to the introduction of a second formyl group at another activated position on the indole ring.
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N-de-Boc-protected product: Harsh acidic conditions during workup can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group.
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Unreacted starting material: Incomplete reaction is a common issue that can arise from several factors, including impure reagents or insufficient reaction time.
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Hydrolysis byproducts: Premature hydrolysis of the Vilsmeier reagent or the intermediate iminium salt can lead to the formation of various byproducts.
Q3: How can I minimize the formation of the di-formylated side product?
A3: To minimize di-formylation, it is crucial to control the stoichiometry of the Vilsmeier reagent. Using a minimal excess of the reagent (typically 1.1 to 1.5 equivalents) is recommended. Additionally, maintaining a low reaction temperature and monitoring the reaction progress closely by Thin Layer Chromatography (TLC) can help prevent over-reaction.
Q4: What are the best practices for the aqueous workup to avoid cleaving the Boc-protecting group?
A4: The Boc group is sensitive to strong acids. During the aqueous workup, it is essential to neutralize the reaction mixture carefully. A slow, controlled addition of a mild base, such as a saturated sodium bicarbonate solution, while keeping the temperature low (e.g., using an ice bath) is recommended to avoid acidic conditions that could lead to deprotection.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Poor quality of reagents | Ensure that N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are fresh and anhydrous. Moisture can decompose the Vilsmeier reagent. |
| Incomplete formation of the Vilsmeier reagent | Allow sufficient time for the formation of the Vilsmeier reagent (typically 30-60 minutes at 0°C) before adding the indole substrate. |
| Low reactivity of the substrate | Ensure the starting material is pure. If the reaction is sluggish, a slight increase in temperature after the initial addition may be necessary. Monitor closely by TLC. |
| Inefficient quenching and workup | Quench the reaction by slowly pouring it onto crushed ice, followed by careful neutralization. Ensure complete extraction of the product from the aqueous layer. |
Issue 2: Presence of Significant Amounts of Unreacted Starting Material
| Potential Cause | Troubleshooting Step |
| Insufficient Vilsmeier reagent | Increase the molar ratio of the Vilsmeier reagent to the substrate slightly (e.g., from 1.1 to 1.3 equivalents). |
| Short reaction time | Monitor the reaction progress using TLC. Extend the reaction time until the starting material is consumed. |
| Low reaction temperature | If the reaction is stalling at a lower temperature, consider allowing it to slowly warm to room temperature while monitoring for the formation of side products. |
Issue 3: Formation of a Dark, Tarry Reaction Mixture
| Potential Cause | Troubleshooting Step |
| Reaction temperature too high | The Vilsmeier-Haack reaction can be exothermic. Maintain strict temperature control, especially during the addition of POCl₃ to DMF and the addition of the substrate. |
| Impure starting materials | Use highly pure starting materials and anhydrous solvents to avoid polymerization and other side reactions. |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of tert-Butyl 5-methoxy-1H-indole-1-carboxylate
Materials:
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tert-Butyl 5-methoxy-1H-indole-1-carboxylate
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Anhydrous N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM, anhydrous)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography
Procedure:
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In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3 equivalents).
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Cool the flask to 0°C using an ice bath.
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Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10°C.
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After the addition is complete, stir the mixture at 0°C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
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Dissolve tert-Butyl 5-methoxy-1H-indole-1-carboxylate (1 equivalent) in a minimal amount of anhydrous DCM.
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Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
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After the addition, allow the reaction to stir at 0°C and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction time can vary but is typically in the range of 2-4 hours.
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Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Slowly add a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic (pH 7-8).
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Extract the aqueous mixture with dichloromethane (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Data Presentation
| Parameter | Typical Range/Value | Notes |
| Yield | 70-90% | Highly dependent on reaction conditions and purity of reagents. |
| Reaction Temperature | 0°C to Room Temperature | Lower temperatures generally favor higher selectivity. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Molar Ratio (POCl₃:DMF:Substrate) | 1.2 : 3 : 1 | An excess of the Vilsmeier reagent is typically used. |
| Purification Method | Flash Column Chromatography | Gradient elution with hexane/ethyl acetate is effective. |
Visualizations
Reaction Pathway
Technical Support Center: Purification of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield of Purified Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the starting indole is of high purity and completely dry. - Increase the reaction time for the Boc protection and formylation steps, monitoring progress by Thin Layer Chromatography (TLC). - Consider using a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O). - Ensure efficient stirring throughout the reaction.[1] |
| Product Loss During Work-up | - During aqueous extraction, maintain a neutral or slightly basic pH to prevent acid-catalyzed deprotection of the Boc group. - Use a suitable organic solvent for extraction in which the product has good solubility, such as ethyl acetate or dichloromethane.[1] |
| Inefficient Purification | - Optimize column chromatography conditions, such as the solvent gradient, to achieve better separation. - If using recrystallization, screen various solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification & Removal |
| Unreacted 5-methoxy-1H-indole-3-carbaldehyde | - Identification: A distinct spot on TLC with a different Rf value than the product. Absence of the characteristic Boc group signal (~1.7 ppm, singlet, 9H) in ¹H NMR. - Removal: Optimize flash column chromatography, using a gradient elution to separate the more polar starting material from the product.[1] |
| Di-Boc Protected Impurity | - Identification: This can occur with prolonged reaction times or excess Boc₂O. It may appear as a less polar spot on TLC. ¹H NMR may show two distinct signals for the Boc groups or a single broad signal integrating to 18H.[1] - Removal: Careful control of Boc₂O stoichiometry is crucial. Purification can be achieved by column chromatography. |
| tert-Butanol | - Identification: A byproduct of the Boc protection reaction.[1] - Removal: Easily removed under high vacuum. |
Issue 3: Streaking or Tailing of Spots on TLC Plates
| Potential Cause | Troubleshooting Steps |
| Acidity/Basicity of the Compound | The indole nitrogen can interact with the silica gel of the TLC plate, causing streaking. - Add a small amount of a modifier to the eluent. For a basic compound, adding 0.1-2.0% of triethylamine can help. If the compound has acidic properties, 0.1-2.0% of acetic or formic acid may be beneficial.[2] |
| Sample Overload | Applying too much sample to the TLC plate can lead to streaking. - Dilute the sample before spotting it on the TLC plate.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most frequently encountered impurities include unreacted 5-methoxy-1H-indole-3-carbaldehyde, the di-Boc protected indole, and tert-butanol, a byproduct from the Boc protection step.[1] Incomplete reactions or side reactions during the formylation step can also introduce other impurities.
Q2: How can I effectively monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired product, and potential byproducts.[1] Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[1]
Q3: What are the recommended storage conditions for the purified product?
A3: The purified this compound should be stored at -20°C to ensure its stability.
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is a general guideline and may require optimization.
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Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
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Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.
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Loading: Carefully load the adsorbed crude product onto the top of the packed column.
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Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 70:30 hexane/ethyl acetate). The exact gradient should be determined based on TLC analysis.[1]
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This is an example method and may need to be adapted.[1]
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 50% to 95% B over 13 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the sample in acetonitrile. |
Visualizations
Caption: Experimental workflow for the purification and analysis of the target compound.
Caption: A logical diagram for troubleshooting common purification problems.
References
Common issues in reactions with tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate*.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has three primary sites for reactivity:
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The 3-formyl group: This aldehyde can undergo nucleophilic attack, condensation reactions (e.g., Knoevenagel, Wittig), oxidation to a carboxylic acid, or reduction to an alcohol.
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The indole ring: While the N1 and C3 positions are functionalized, other positions on the benzene ring may be susceptible to electrophilic aromatic substitution, although the existing substituents will direct this electronically.
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The N1-Boc protecting group: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions, allowing for its removal to reveal the secondary amine.
Q2: What is the role of the 5-methoxy group in reactions involving this molecule?
A2: The 5-methoxy group is an electron-donating group. It increases the electron density of the indole ring system, which can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions on the benzene portion of the indole.
Q3: Under what conditions can the Boc protecting group be removed?
A3: The Boc group is typically removed under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. The reaction is generally fast and occurs at room temperature. Care must be taken as the formyl group may be sensitive to harsh acidic conditions.
Q4: Can the formyl group be selectively modified without affecting the Boc group?
A4: Yes, many reactions of the aldehyde, such as reductive amination, Wittig reactions, and gentle reductions (e.g., with sodium borohydride), can typically be performed without cleaving the Boc group, as it is stable to basic and neutral conditions.
Troubleshooting Guides
Vilsmeier-Haack Formylation for Synthesis
The synthesis of this compound* typically starts with N-Boc protected 5-methoxyindole followed by a Vilsmeier-Haack reaction.
Issue: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Poor quality of reagents | Ensure DMF is anhydrous. Use freshly opened or distilled phosphorus oxychloride (POCl₃). |
| Incorrect reaction temperature | The formation of the Vilsmeier reagent (from DMF and POCl₃) is typically done at 0°C. The formylation reaction itself may require heating. Monitor the reaction by TLC to determine the optimal temperature. |
| Insufficient activation of the indole | The N-Boc-5-methoxyindole is electron-rich and should be reactive. However, if starting with an unprotected indole, the N-H is acidic and can react with the Vilsmeier reagent. Ensure complete Boc protection of the starting material. |
| Incomplete reaction | Increase the reaction time and monitor by TLC until the starting material is consumed. |
Issue: Formation of Side Products
| Potential Cause | Recommended Solution |
| Di-formylation | While the 3-position is most reactive, prolonged reaction times or high temperatures can sometimes lead to formylation at other positions. Use stoichiometric amounts of the Vilsmeier reagent and optimize the reaction time. |
| Reaction with the Boc group | Under harsh Vilsmeier-Haack conditions, the Boc group can be cleaved. Use milder conditions if this is observed. |
| Decomposition of starting material or product | Indoles can be sensitive to strong acids and high temperatures. Ensure the work-up procedure is performed promptly after the reaction is complete and that the temperature does not exceed the stability limits of the compounds. |
Subsequent Reactions at the Formyl Group
Issue: Incomplete Conversion in Condensation Reactions (e.g., Knoevenagel, Wittig)
| Potential Cause | Recommended Solution |
| Steric hindrance | The indole moiety can be bulky. Use of a stronger base or higher temperatures may be necessary to drive the reaction to completion. |
| Deactivation of the aldehyde | The electron-donating nature of the indole ring can slightly reduce the electrophilicity of the aldehyde. A catalyst may be required to activate the carbonyl group. |
| Poor solubility of reactants | Choose a solvent in which all reactants are fully soluble at the reaction temperature. |
Deprotection of the Boc Group
Issue: Low Yield of the Deprotected Indole
| Potential Cause | Recommended Solution |
| Incomplete reaction | Extend the reaction time or use a stronger acid solution (e.g., higher concentration of TFA). Monitor by TLC. |
| Side reactions of the formyl group | The aldehyde may be unstable to the acidic conditions, leading to polymerization or other side reactions. Use milder acidic conditions (e.g., HCl in methanol at 0°C) or protect the aldehyde as an acetal prior to Boc deprotection. |
| Product loss during work-up | The deprotected indole may be more polar and have different solubility properties. Adjust the extraction solvent and pH during the aqueous work-up to ensure efficient recovery. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of N-Boc-5-methoxyindole
This protocol describes a general procedure for the formylation at the C3 position.
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Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0°C in an ice bath.
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Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
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Addition of Indole: Dissolve tert-butyl 5-methoxy-1H-indole-1-carboxylate (1.0 eq.) in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to 0°C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Value |
| Starting Material | tert-butyl 5-methoxy-1H-indole-1-carboxylate |
| Reagents | POCl₃, DMF |
| Reaction Temperature | 0°C to 50°C |
| Typical Yield | 70-90% |
| Purity (after chromatography) | >95% |
Protocol 2: Boc Deprotection
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Reaction Setup: Dissolve this compound (1.0 eq.) in dichloromethane (DCM).
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Addition of Acid: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the solution at room temperature.
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Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).
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Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
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Purification: Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry, and concentrate. The crude product can be further purified by chromatography or recrystallization if necessary.
Visualizations
Logical Workflow for Synthesis and a Subsequent Reaction
Caption: General workflow for the synthesis and functionalization of the title compound.
Signaling Pathway: Inhibition of PI3K/Akt/mTOR by Indole Derivatives
Indole-based compounds are known to be inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cell growth, proliferation, and survival, and is often dysregulated in cancer.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.
Stability and degradation of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure maximum stability, the compound should be stored at -20°C.[1] For short-term storage, 2-8°C in an inert atmosphere is also cited for similar structures. It is recommended to store the compound in a tightly sealed container, protected from light and moisture.
Q2: I see some discoloration (e.g., yellowing) in my solid sample. Is it still usable?
Discoloration can be a sign of degradation. The indole nucleus is susceptible to oxidation, which can lead to the formation of colored impurities.[2] It is highly recommended to assess the purity of the sample by an analytical method such as HPLC, LC-MS, or TLC before use. If significant degradation is detected, the sample may not be suitable for your experiment.
Q3: My reaction yield is lower than expected. Could the starting material be degrading?
Yes, degradation of the starting material is a possible cause. The indole nucleus is electron-rich and can be sensitive to certain reaction conditions, particularly strong acids, bases, and oxidizing agents.[2][3] The formyl group can also be oxidized.[3] It is crucial to ensure the compound's integrity before starting your synthesis and to choose reaction conditions compatible with the indole and formyl functional groups.
Q4: What are the likely degradation pathways for this molecule?
Based on its functional groups, two primary degradation pathways are likely:
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Hydrolysis: The tert-butyl ester group is susceptible to hydrolysis under acidic or basic conditions, which would cleave the Boc (tert-butoxycarbonyl) protecting group to yield 3-formyl-5-methoxy-1H-indole.[3]
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Oxidation: The indole ring is prone to oxidation, especially in the presence of air or other oxidizing agents.[2] The aldehyde (formyl) group is also susceptible to oxidation to the corresponding carboxylic acid.[3]
Q5: What solvents and reagents should I avoid?
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Strong Acids: Can cause hydrolysis of the tert-butyl ester.[3] The indole ring itself can also be sensitive to strongly acidic conditions.[2]
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Strong Bases: Can catalyze the hydrolysis of the tert-butyl ester.[3]
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Strong Oxidizing Agents: Can lead to the oxidation of the indole ring and/or the formyl group.[2]
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Prolonged Exposure to Light: Indole-containing compounds can be sensitive to photodegradation.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
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Symptom: Your analysis shows additional peaks that were not present in the initial analysis of the starting material.
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Possible Cause: The compound has degraded during storage, handling, or in your analytical sample preparation (e.g., in an acidic mobile phase).[2]
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the compound has been stored at the recommended temperature (-20°C) and protected from light.
-
Analyze Fresh Sample: Prepare a fresh solution from the solid material and inject it immediately to minimize degradation in solution.
-
Check Solvent/Mobile Phase pH: If your mobile phase is strongly acidic or basic, consider adjusting to a more neutral pH to prevent on-column or in-solution degradation.
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Identify Degradants: If possible, use mass spectrometry (MS) to identify the mass of the impurity peaks. A mass difference corresponding to the loss of the Boc group (100.12 amu) or the addition of an oxygen atom (16.00 amu) could indicate hydrolysis or oxidation, respectively.
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Issue 2: Inconsistent Experimental Results
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Symptom: High variability in results between experimental replicates or on different days.
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Possible Cause: The compound is degrading in your experimental medium (e.g., assay buffer, cell culture medium).[2]
-
Troubleshooting Steps:
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Assess Medium Stability: Perform a time-course experiment to check the stability of the compound in your specific medium under your experimental conditions (e.g., 37°C, 5% CO₂). Analyze samples at different time points (e.g., 0, 2, 6, 24 hours) by HPLC or LC-MS.
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Prepare Fresh Solutions: Always prepare fresh working solutions of the compound from a stable, solid stock immediately before each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature.
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Data Presentation
Table 1: Recommended Storage Conditions for tert-Butyl Indole Carboxylates
| Compound Name | CAS Number | Recommended Storage Temperature | Additional Notes | Source |
| 5-Methoxy-3-formylindole-1-carboxylic acid tert-butyl ester | 324756-80-1 | -20°C | N/A | [1] |
| tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | 1481631-51-9 | 2-8°C | Store in an inert atmosphere |
Table 2: Potential Degradation Products and Contributing Factors
| Degradation Pathway | Potential Product Name | Molecular Weight Change | Contributing Factors |
| Ester Hydrolysis | 3-formyl-5-methoxy-1H-indole | -100.12 amu | Strong acids, strong bases |
| Aldehyde Oxidation | 1-(tert-butoxycarbonyl)-5-methoxy-1H-indole-3-carboxylic acid | +16.00 amu | Oxidizing agents, prolonged exposure to air/light |
| Indole Oxidation | Various Oxindole Derivatives | +16.00 amu (or more) | Oxidizing agents, prolonged exposure to air/light |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and determine the degradation pathways of the compound.
Materials:
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This compound
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Acetonitrile (ACN) or other suitable organic solvent
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Water (HPLC grade)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC or LC-MS system with a suitable C18 column
Procedure:
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Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in acetonitrile.
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Stress Conditions:
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Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
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Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
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Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette or clear vial to UV light (e.g., 254 nm) at room temperature. Prepare a control sample protected from light.
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Thermal Degradation: Incubate 1 mL of the stock solution at 60°C.
-
-
Sample Analysis:
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
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Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
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Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
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Analyze by HPLC or LC-MS, comparing the chromatograms of the stressed samples to a control sample (time zero).
-
-
Data Evaluation:
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Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
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If using LC-MS, determine the mass-to-charge ratio (m/z) of the new peaks to help identify the degradation products.
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Visualizations
Caption: Potential degradation pathways for the target compound.
Caption: Troubleshooting workflow for unexpected analytical results.
Caption: Factors influencing compound stability.
References
Troubleshooting guide for the Vilsmeier-Haack formylation of indoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing the Vilsmeier-Haack formylation of indoles.
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack formylation of indoles in a question-and-answer format.
Question 1: Why is the yield of my indole-3-carboxaldehyde unexpectedly low?
Answer: Low yields in the Vilsmeier-Haack formylation of indole are a frequent challenge and can stem from several factors:
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Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. It is crucial to use anhydrous and freshly distilled N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] The presence of moisture can lead to the hydrolysis of POCl₃ and the Vilsmeier reagent itself.[2]
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Reaction Temperature: High reaction temperatures can promote the formation of polymeric materials and other byproducts, thus reducing the yield of the desired product.[1][3] It is recommended to perform the reaction at the lowest effective temperature and to carefully control the temperature, especially during the exothermic formation of the Vilsmeier reagent.[2][3]
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Reaction Time: Prolonged reaction times can also lead to the formation of undesired byproducts.[3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time.[3]
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Stoichiometry: The molar ratio of the reactants (indole, DMF, and POCl₃) is critical. An excess or deficit of any reactant can lead to incomplete conversion or the formation of side products.
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Incomplete Hydrolysis: The intermediate iminium salt formed during the reaction must be completely hydrolyzed to the aldehyde during the work-up.[4][5] Insufficient water or inadequate stirring during the quenching step can result in low yields.
Question 2: I am observing a significant amount of a byproduct that is difficult to separate from my desired product. What could it be and how can I avoid it?
Answer: A common byproduct in the Vilsmeier-Haack formylation of indole is 3-cyanoindole, which can be challenging to separate from the desired 3-formylindole due to their similar polarities.[3]
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Cause of Formation: The formation of 3-cyanoindole is often attributed to the presence of nitrogen-containing impurities, such as hydroxylamine or ammonia derivatives, in the reagents or solvents.[3] These impurities can react with the initially formed 3-formylindole to generate an oxime or imine intermediate, which then dehydrates under the acidic reaction conditions to yield the nitrile.[3]
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Prevention Strategies:
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High-Purity Reagents: Use high-purity, anhydrous solvents and freshly distilled reagents to minimize nitrogen-containing impurities.[3]
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Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the in-situ formation of reactive nitrogen species from atmospheric moisture.[3]
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Optimized Conditions: Avoid high reaction temperatures and prolonged reaction times, which can favor the formation of the byproduct.[3]
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Appropriate Work-up: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[3]
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Question 3: My reaction mixture turned into a dark, tar-like substance. What happened and is it possible to salvage my product?
Answer: The formation of a dark, tarry substance is indicative of polymerization of the indole starting material or the product under the acidic and high-temperature conditions of the reaction.[1]
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Causes: Indoles, being electron-rich heterocycles, are susceptible to polymerization in the presence of strong acids like the Vilsmeier reagent. This is exacerbated by elevated temperatures.
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Prevention:
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Temperature Control: Maintain a low temperature during the addition of reagents and throughout the reaction.
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Optimized Stoichiometry and Reaction Time: Use the correct stoichiometry and avoid unnecessarily long reaction times.[1]
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Salvaging the Product: While challenging, it may be possible to isolate some of the desired product from the polymeric material through careful column chromatography. However, prevention is the more effective strategy.[1]
Question 4: The Vilsmeier reagent precipitated out of solution during its preparation. Is this normal and how should I proceed?
Answer: The precipitation of the Vilsmeier reagent, a white to yellow solid, can occur during its preparation, particularly at low temperatures or high concentrations.[2]
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Causes of Precipitation:
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Low Temperature: The reagent has limited solubility at the low temperatures (e.g., 0°C in an ice bath) often used to control the exothermic reaction between DMF and POCl₃.[2]
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High Concentration: High concentrations of the reactants can lead to supersaturation and precipitation.[2]
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Solvent Choice: The solubility of the Vilsmeier reagent varies depending on the solvent used.[2]
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How to Proceed: The formation of a precipitate is not necessarily a problem, and the reaction can often proceed. The suspended reagent is still reactive. However, if the precipitate is excessive and hinders stirring, you can consider the following:
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Addition of Solvent: Adding a small amount of an anhydrous solvent in which the reagent is more soluble, such as dichloromethane (DCM) or 1,2-dichloroethane, can help to redissolve the precipitate.[2]
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Gentle Warming: In some cases, allowing the mixture to warm slightly (while still maintaining control over the exotherm) can increase solubility.
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Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it formed?
A1: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the Vilsmeier-Haack reaction.[5] It is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[4][6] The reaction involves the attack of the carbonyl oxygen of DMF on the phosphorus atom of POCl₃, followed by the elimination of a dichlorophosphate anion to form the electrophilic N,N-dimethylchloroiminium ion.[7]
Q2: At which position does the formylation of indole typically occur?
A2: The Vilsmeier-Haack formylation of indole is highly regioselective and typically occurs at the C3 position.[6] This is because the C3 position of the indole ring has the highest electron density, making it the most nucleophilic and susceptible to electrophilic attack.[7]
Q3: Can I use other acid chlorides besides POCl₃ to generate the Vilsmeier reagent?
A3: Yes, other acid chlorides such as oxalyl chloride ((COCl)₂) or thionyl chloride (SOCl₂) can also be used to generate the Vilsmeier reagent from DMF.[4]
Q4: What is the best method for purifying the final indole-3-carboxaldehyde product?
A4: The crude product obtained after filtration is often of high purity.[1] However, for obtaining analytically pure material, recrystallization is the most common and effective method.[1] Ethanol is a frequently used solvent for recrystallization.[1] Column chromatography can also be employed for purification, especially if side products like 3-cyanoindole are present.[3]
Data Presentation
Table 1: Reaction Conditions for Vilsmeier-Haack Formylation of Substituted Indoles
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl), 22.5 (2-formyl) |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 92 |
| 6-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 88 |
| 7-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 85 |
| 5-Methoxyindole | POCl₃, DMF | 0 to 85 | 6 | 95 |
| 5-Chloroindole | POCl₃, DMF | 0 to 85 | 8 | 80 |
| 5-Nitroindole | POCl₃, DMF | 0 to 85 | 12 | 60 |
Source: Adapted from BenchChem Application Notes.[6]
Experimental Protocols
Detailed Protocol for the Vilsmeier-Haack Formylation of Indole
This protocol provides a step-by-step method for the synthesis of indole-3-carboxaldehyde.
1. Reagent Preparation (Vilsmeier Reagent Formation):
-
To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the temperature is maintained below 5 °C.[3]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The solution may develop a pinkish color.[1]
2. Formylation Reaction:
-
Prepare a solution of indole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent over 45 minutes, while maintaining the temperature between 20-30 °C.[1]
-
After the addition is complete, heat the mixture in a boiling water bath (approximately 100 °C) for 1 hour.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Isolation:
-
Cool the reaction mixture and add crushed ice with careful stirring. This will result in a clear, cherry-red solution.[1]
-
Prepare a solution of sodium hydroxide in water and add it slowly to the reaction mixture with vigorous stirring to precipitate the product. Maintain the temperature below 60 °C.[1]
-
Continue stirring for 45 minutes.
-
Collect the precipitate by filtration.
-
Resuspend the solid in water to dissolve any inorganic salts, and then filter again.[1]
-
Wash the product with water.
-
Air-dry the product to yield indole-3-carboxaldehyde.
Visualizations
Diagram 1: Troubleshooting Workflow for Vilsmeier-Haack Formylation of Indoles
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Monitoring tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of formylation reactions of N-Boc-5-methoxy-1H-indole.
Thin-Layer Chromatography (TLC) Monitoring
Q1: I'm having trouble finding a good TLC solvent system to resolve my starting material and product. What do you recommend?
A1: A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1][2][3] For indole derivatives, a common starting ratio is 7:3 or 8:2 hexane:ethyl acetate. Adjust the ratio based on the observed spot migration (Rf value). If the spots remain at the baseline, increase the proportion of ethyl acetate. If they run to the solvent front, increase the proportion of hexane.
Q2: My spots are streaking on the TLC plate. How can I fix this?
A2: Streaking can be caused by several factors:
-
Sample Overloading: The most common cause. Try spotting a more dilute solution of your reaction mixture.
-
Acidic or Basic Compounds: Indole derivatives can sometimes streak. Adding a small amount of a modifier to your eluent, such as 1% triethylamine (for basic compounds) or 1% acetic acid (for acidic compounds), can often resolve this issue.[4]
-
Insolubility: The compound may not be fully soluble in the developing solvent, causing it to streak from the origin. Ensure your chosen eluent is appropriate for your compound's polarity.
Q3: The starting material and product are colorless. How can I visualize the spots on the TLC plate?
A3: Most indole derivatives are UV-active due to their aromatic structure.[4]
-
UV Light (254 nm): This is the easiest non-destructive method. Spots will appear dark on a fluorescent green TLC plate (F254).[4]
-
Staining: If UV visualization is not sufficient, various chemical stains can be used. These methods are destructive to the TLC plate.
-
p-Anisaldehyde or Vanillin Stains: These are general-purpose stains that react with many functional groups to produce colored spots upon heating.[4]
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, which typically produces distinctive blue or purple spots.[4]
-
Potassium Permanganate (KMnO₄): A universal stain that reacts with any compound that can be oxidized, appearing as yellow-brown spots on a purple background.[4]
-
High-Performance Liquid Chromatography (HPLC) Analysis
Q4: My HPLC chromatogram shows significant peak tailing for my product. What could be the cause?
A4: Peak tailing in HPLC is often due to secondary interactions between the analyte and the stationary phase.[5] For indole compounds, this can be caused by interactions with residual acidic silanol groups on the silica-based column.[5]
-
Use a Mobile Phase Modifier: Add a small amount of an acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This protonates the silanol groups, reducing their interaction with the analyte.[6]
-
Check Column Health: The column may be degrading or contaminated. Flushing the column with a strong solvent or replacing it may be necessary.[7]
-
Optimize pH: Ensure the mobile phase pH is appropriate for your analyte. For silica-based columns, it's best to operate between pH 2 and 8.[5][7]
Q5: The retention times of my peaks are drifting between injections. How do I stabilize my HPLC system?
A5: Retention time drift can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) with the mobile phase before starting your analysis.[7]
-
Mobile Phase Composition Change: The mobile phase composition may be changing due to evaporation of a volatile solvent or improper mixing. Prepare fresh mobile phase and ensure reservoir caps are sealed.[7][8]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature for consistent results.[6][7][8]
-
Pump Issues or Leaks: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[6][8]
Q6: I am observing split or doubled peaks in my chromatogram. What is the problem?
A6: Peak splitting can indicate a few problems:
-
Column Void or Contamination: A void may have formed at the head of the column, or it might be partially blocked by particulates from the sample. Reversing and flushing the column (if permissible by the manufacturer) or replacing the column/guard column can solve this.[7]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.[6][7]
-
Co-elution of Isomers: While less common for this specific reaction, ensure you are not observing co-eluting isomers.
NMR and Mass Spectrometry (MS) Analysis
Q7: What are the key ¹H NMR signals I should monitor to confirm the conversion of the starting material to the product?
A7: You should monitor the appearance of the aldehyde proton and the disappearance of the proton at the 3-position of the indole ring.
-
Product: Look for a new singlet signal for the aldehyde proton (CHO) in the downfield region, typically around 9.9-10.1 ppm.
-
Starting Material: The proton at the C3 position of the N-Boc-5-methoxy-1H-indole starting material will disappear as it is replaced by the formyl group.
-
Boc Group: The tert-butyl group protons should remain as a singlet at approximately 1.6-1.7 ppm.[2]
Q8: What are the expected mass-to-charge ratios (m/z) in mass spectrometry for my product and potential byproducts?
A8: The primary ions to look for would be the molecular ion of the product and potential fragments.
-
This compound: The expected molecular weight is approximately 275.3 g/mol . Depending on the ionization method (e.g., ESI), you would look for [M+H]⁺ at m/z 276.3 or [M+Na]⁺ at m/z 298.3.
-
Boc Group Fragmentation: The tert-butoxycarbonyl (Boc) group is known to fragment easily. Look for a loss of 56 (C₄H₈) or 100 (C₅H₈O₂) from the molecular ion. A prominent peak at m/z 57, corresponding to the tert-butyl cation [(CH₃)₃C]⁺, is also a strong indicator of a Boc-protected compound.[9]
-
Deprotected Product: If deprotection occurs as a side reaction, you would see a signal corresponding to 3-formyl-5-methoxy-1H-indole (m/z ~175.2).
Data Presentation
Table 1: Typical TLC Rf Values
Note: Rf values are illustrative and can vary based on specific conditions (plate manufacturer, temperature, chamber saturation).
| Compound | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf | Visualization |
| N-Boc-5-methoxy-1H-indole (Starting Material) | 8:2 | ~0.5 - 0.6 | UV (254 nm), Ehrlich's Reagent (Purple/Blue)[4] |
| This compound (Product) | 8:2 | ~0.3 - 0.4 | UV (254 nm), Ehrlich's Reagent (Purple/Blue)[4] |
Table 2: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 min, hold for 5 min, return to 50% B over 1 min |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 254 nm[2] |
| Injection Volume | 10 µL[2] |
| Column Temp. | 30 °C |
Table 3: Characteristic NMR and MS Data
| Technique | Analyte | Key Signals / m/z Values |
| ¹H NMR | This compound (Product) | ~10.0 ppm (s, 1H, -CHO) ; 7.8-8.2 ppm (m, aromatic H); 7.0-7.5 ppm (m, aromatic H); ~3.9 ppm (s, 3H, -OCH₃) ; ~1.7 ppm (s, 9H, -C(CH₃)₃) [2] |
| ¹³C NMR | This compound (Product) | ~185 ppm (CHO) ; ~150 ppm (C=O, Boc); ~157 ppm (C-OCH₃); ~85 ppm (-C (CH₃)₃); ~56 ppm (-OCH₃) ; ~28 ppm (-C(CH₃ )₃) |
| MS (ESI+) | This compound (Product) | m/z 276.3 [M+H]⁺ ; m/z 298.3 [M+Na]⁺ ; m/z 220.1 [M+H-C₄H₈]⁺; m/z 176.1 [M+H-Boc]⁺ |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Prepare the TLC Chamber: Add the chosen solvent system (e.g., 8:2 Hexane:Ethyl Acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover with a lid.
-
Prepare Samples: Dilute a small aliquot of your starting material and your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spot the Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Use a capillary tube to spot the starting material (left lane), a co-spot of starting material and reaction mixture (middle lane), and the reaction mixture (right lane).[10] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[10]
-
Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to elute up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[4] If necessary, use a chemical stain (like Ehrlich's reagent for indoles) for further visualization.[4]
-
Analyze: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Protocol 2: General HPLC Analysis
-
System Preparation: Purge the HPLC pumps with the appropriate mobile phases (e.g., A: Water + 0.1% FA, B: ACN + 0.1% FA). Equilibrate the C18 column with the initial mobile phase conditions (e.g., 50% B) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Take a small aliquot (~10-20 µL) from the reaction mixture and dilute it significantly with acetonitrile or the initial mobile phase composition to a final concentration of approximately 0.1-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection: Inject the prepared sample (e.g., 10 µL) into the HPLC system.
-
Data Acquisition: Run the gradient method as specified in Table 2 and record the chromatogram.
-
Analysis: Identify the peaks corresponding to the starting material and product by comparing their retention times with authentic standards, if available. Quantify the conversion by integrating the peak areas.
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. acdlabs.com [acdlabs.com]
- 10. How To [chem.rochester.edu]
Technical Support Center: Overcoming Challenges with Indole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of the formyl group in indole derivatives, a common challenge in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is the formyl group at the C3 position of indole (indole-3-carboxaldehyde) generally unreactive towards nucleophiles?
The low reactivity of the formyl group in indole-3-carboxaldehyde stems from the electron-donating nature of the indole nitrogen. The lone pair of electrons on the nitrogen atom participates in the aromatic system, increasing the electron density of the pyrrole ring. This electron-donating effect extends to the C3 position, which in turn reduces the electrophilicity of the formyl carbon, making it less susceptible to nucleophilic attack.
Q2: What are the common side reactions observed when attempting to react with the formyl group of indole-3-carboxaldehyde?
Common side reactions include:
-
N-alkylation/acylation: In the presence of a base, the indole nitrogen can be deprotonated and react with electrophiles.
-
Reduction of the aldehyde: If harsh reducing agents are used, the aldehyde may be reduced to an alcohol.
-
Polymerization/decomposition: Under strongly acidic or basic conditions, the indole ring itself can be unstable and lead to the formation of polymeric materials.
-
Formation of bis(indolyl)methanes: In the presence of acid, indole-3-carboxaldehyde can react with another molecule of indole.
Q3: How can I activate the formyl group of indole-3-carboxaldehyde to improve its reactivity?
There are two primary strategies to enhance the reactivity of the formyl group:
-
N-Protection: Introducing an electron-withdrawing group (EWG) on the indole nitrogen can significantly increase the electrophilicity of the formyl carbon.[1] Common protecting groups include tosyl (Ts), Boc (tert-butyloxycarbonyl), and acyl groups.[2]
-
Lewis Acid Catalysis: The use of a Lewis acid can activate the carbonyl group by coordinating to the oxygen atom, thereby increasing the electrophilicity of the formyl carbon and facilitating nucleophilic attack.[3][4][5]
Troubleshooting Guides
Issue 1: Low or No Yield in Reductive Amination
| Possible Cause | Suggested Solution |
| Low reactivity of the formyl group. | * Consider protecting the indole nitrogen with an electron-withdrawing group (e.g., Boc, Ts) to increase the electrophilicity of the aldehyde.[1] * Use a Lewis acid catalyst (e.g., Ti(OiPr)₄, ZnCl₂) to activate the carbonyl group. |
| Inefficient imine formation. | * Ensure anhydrous reaction conditions, as water can inhibit imine formation. Consider using a dehydrating agent like molecular sieves. * Use a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. * Increase the reaction temperature or extend the reaction time, monitoring the progress by TLC. |
| Decomposition of starting materials or product. | * Use a milder reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium borohydride (NaBH₄) as it is more selective for the imine and less likely to reduce the aldehyde.[6][7] * Perform the reaction at a lower temperature. |
| Over-alkylation of the amine product. | * Use the amine as the limiting reagent. * For primary amines, a stepwise procedure of first forming the imine and then adding the reducing agent can minimize dialkylation. |
Issue 2: Poor Yield or No Reaction in Wittig/Horner-Wadsworth-Emmons (HWE) Reactions
| Possible Cause | Suggested Solution |
| Ylide/phosphonate carbanion is not forming. | * Ensure the use of a sufficiently strong and appropriate base to deprotonate the phosphonium salt or phosphonate. For stabilized ylides, weaker bases like NaH or K₂CO₃ may suffice. For non-stabilized ylides, stronger bases like n-BuLi are often necessary. * Use a dry, aprotic solvent. |
| Low reactivity of the indole-3-carboxaldehyde. | * Protect the indole nitrogen with an electron-withdrawing group to enhance the aldehyde's electrophilicity. * Consider using a more nucleophilic phosphonate carbanion in an HWE reaction, as they are generally more reactive than phosphonium ylides.[8] |
| Difficult purification from triphenylphosphine oxide (for Wittig). | * The HWE reaction is often preferred as the phosphate byproduct is water-soluble and easily removed by extraction.[9][10] * For Wittig reactions, purification can be facilitated by converting triphenylphosphine oxide to a salt by treatment with oxalyl chloride, followed by filtration.[11] |
Issue 3: Low Conversion in Knoevenagel Condensation
| Possible Cause | Suggested Solution |
| Insufficiently activated methylene compound. | * Ensure the use of a compound with sufficiently acidic protons (e.g., malononitrile, ethyl cyanoacetate). |
| Inappropriate catalyst or reaction conditions. | * A variety of basic catalysts can be used, including piperidine, pyridine, or inorganic bases like K₂CO₃. The choice of catalyst may need to be optimized. * Consider using a Lewis acid catalyst in some cases. * Solvent choice is critical; polar aprotic solvents like DMF or DMSO can be effective. |
| Reversible reaction. | * If the reaction is reversible, consider removing water as it is formed, for example, by using a Dean-Stark apparatus. |
Data Presentation
Table 1: Reductive Amination of Indole-3-carboxaldehyde Derivatives
| Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethylamine HCl | NaBH(OAc)₃ | THF | rt | 1 | 77 | [12] |
| Aniline | H₂/Pd-C | Methanol | rt | 12 | 85 | [13] |
| Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | rt | 24 | 92 | [14] |
| Pyrrolidine | NaBH₃CN | Methanol | rt | 12 | 88 | [15] |
Table 2: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions of Indole-3-carboxaldehyde
| Phosphonium Salt/Phosphonate | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |
| (EtO)₂P(O)CH₂CO₂Et | NaH | THF | rt | 90 | >95:5 (E) | [9] |
| Ph₃P=CHCO₂Et | - | Toluene | 110 | 85 | >98:2 (E) | [16] |
| (CF₃CH₂O)₂P(O)CH₂CN | KHMDS | THF | -78 | 82 | >5:95 (Z) | [10] |
Table 3: Knoevenagel Condensation of Indole-3-carboxaldehyde
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | rt | 2 | 95 | [2] |
| Ethyl cyanoacetate | L-proline | Ethanol | 60 | 4 | 92 | [2] |
| Barbituric acid | Acetic Acid | Ethanol | Reflux | 3 | 88 | [2] |
| Meldrum's acid | TBAF | THF | rt | 1 | 90 | [4] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the reductive amination of indole-3-carboxaldehyde with a primary or secondary amine.
Materials:
-
Indole-3-carboxaldehyde
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Appropriate solvents for extraction and chromatography
Procedure:
-
To a solution of indole-3-carboxaldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCE or THF, add a catalytic amount of acetic acid (0.1 equiv) if necessary.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol provides a general method for the olefination of indole-3-carboxaldehyde using a phosphonate ester.
Materials:
-
Indole-3-carboxaldehyde
-
Triethyl phosphonoacetate (or other suitable phosphonate)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Appropriate solvents for extraction and chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add the phosphonate ester (1.1 equiv) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of indole-3-carboxaldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 2-4 hours).
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired alkene.
Visualizations
Caption: Strategies to activate the formyl group in indole-3-carboxaldehyde.
Caption: A troubleshooting workflow for addressing low product yields.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 5. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]
- 13. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Validation & Comparative
A Comparative Guide to tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate and Other Indole-3-Carboxaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate with other relevant indole-3-carboxaldehyde derivatives. The focus is on their synthesis, chemical reactivity, and biological activities, supported by available experimental data. Detailed experimental protocols are provided to facilitate further research and application.
Introduction to Indole-3-Carboxaldehydes
Indole-3-carboxaldehyde and its derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and organic synthesis.[1] The indole scaffold is a common motif in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The reactivity of the indole ring and the aldehyde group allows for diverse chemical modifications, making these compounds versatile building blocks for the synthesis of more complex molecules.
This compound is a derivative with two key modifications to the basic indole-3-carboxaldehyde structure: a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen and a methoxy group at the 5-position of the benzene ring. These modifications significantly influence the compound's chemical properties and biological activity.
Synthesis and Physicochemical Properties
The synthesis of this compound typically involves two main steps: N-protection of 5-methoxyindole followed by formylation.
A plausible synthetic route is the Vilsmeier-Haack reaction on the N-Boc protected 5-methoxyindole.[2]
Caption: Synthetic pathway to this compound.
Physicochemical Properties Comparison:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₅H₁₇NO₄ | 275.30 | Not available |
| Indole-3-carboxaldehyde | C₉H₇NO | 145.16 | 196-199 |
| tert-Butyl 3-formyl-1H-indole-1-carboxylate[3][4] | C₁₄H₁₅NO₃ | 245.27 | 119-121[4] |
| 5-Methoxyindole-3-carboxaldehyde | C₁₀H₉NO₂ | 175.18 | 179-183 |
Chemical Reactivity Comparison
The presence of the N-Boc and 5-methoxy groups significantly alters the reactivity of the indole ring compared to unsubstituted indole-3-carboxaldehyde.
-
N-Boc Group: The electron-withdrawing nature of the Boc group deactivates the indole ring towards electrophilic substitution. However, it also protects the nitrogen from participating in side reactions and can direct substitution to specific positions.
-
5-Methoxy Group: The electron-donating methoxy group activates the benzene portion of the indole ring, making it more susceptible to electrophilic aromatic substitution.
This interplay of activating and deactivating groups makes this compound a unique substrate for further functionalization.
Logical Relationship of Reactivity:
Caption: Influence of substituents on the reactivity of the indole ring.
Biological Activity Comparison
Indole-3-carboxaldehyde derivatives have been extensively studied for their potential as therapeutic agents. The substitutions on the indole ring play a crucial role in determining their biological activity.
Anticancer Activity:
Table of Anticancer Activity for Indole-3-Carboxaldehyde Derivatives:
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [5] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [5] |
| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [5] |
| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 | [5] |
Antimicrobial Activity:
The antimicrobial properties of indole-3-carboxaldehydes are also influenced by their substitution patterns.
Table of Antimicrobial Activity for Indole-3-Carboxaldehyde Derivatives:
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | [5] |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | [5] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives | Staphylococcus aureus | 6.25-100 | [6] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives | Methicillin-resistant S. aureus (MRSA) | 6.25-100 | [6] |
Signaling Pathway Involvement:
The biological effects of indole derivatives are often mediated through their interaction with specific cellular signaling pathways.
Caption: General mechanism of action for indole-3-carboxaldehyde derivatives.
Experimental Protocols
A. Synthesis of this compound (Vilsmeier-Haack Reaction)
Materials:
-
tert-Butyl 5-methoxy-1H-indole-1-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of tert-Butyl 5-methoxy-1H-indole-1-carboxylate (1.0 eq) in anhydrous DCM, add DMF (3.0 eq) and cool the mixture to 0 °C.
-
Slowly add POCl₃ (1.2 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
B. Anticancer Activity Assessment (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Workflow for Anticancer Screening:
Caption: Experimental workflow for the MTT assay.
C. Antimicrobial Activity Assessment (Broth Microdilution Method)
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microtiter plates
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry. The N-Boc protecting group allows for controlled reactions at other positions of the indole ring, while the 5-methoxy group is known to enhance the biological activity of many indole derivatives. Although direct comparative data is limited, the analysis of related compounds suggests that this molecule holds significant potential as a precursor for the synthesis of novel therapeutic agents. The provided experimental protocols offer a foundation for researchers to further investigate the chemical and biological properties of this and other indole-3-carboxaldehyde derivatives. Further studies involving direct, side-by-side comparisons are necessary to fully elucidate the structure-activity relationships within this important class of compounds.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | 1481631-51-9 [smolecule.com]
- 3. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for the Formylation of N-Boc-5-methoxyindole
The introduction of a formyl group into the indole nucleus is a critical transformation in the synthesis of numerous biologically active compounds and pharmaceutical intermediates. For N-Boc-5-methoxyindole, a common building block, the C-3 position is the typical site for electrophilic formylation. While the Vilsmeier-Haack reaction is a conventional and robust method, several alternatives offer advantages in terms of milder conditions, different reactivity profiles, and suitability for sensitive substrates. This guide provides an objective comparison of key alternative reagents, supported by experimental data and detailed protocols for researchers in organic synthesis and drug development.
Performance Comparison of Formylating Agents
The choice of a formylating agent significantly influences the reaction's efficiency, yield, and compatibility with the N-Boc protecting group. The following table summarizes quantitative data for the formylation of N-Boc-5-methoxyindole and related substrates using various established methods.
| Reagent/Method | Substrate | Key Reagents | Reaction Conditions | Yield (%) | Reference(s) |
| Vilsmeier-Haack | N-Boc-5-methoxyindole | POCl₃, DMF | 0 °C to 75 °C | ~90% | [1][2] |
| Rieche Formylation | Electron-Rich Phenols | Dichloromethyl methyl ether, TiCl₄ | 0 °C to RT | High | [1][3][4] |
| Duff Reaction | Indoles / Phenols | Hexamethylenetetramine (HMTA), Acid (TFA or H₂SO₄) | Varies (e.g., reflux) | Moderate | [5][6][7] |
| Boron-Catalyzed | N-Boc-indole | BF₃·OEt₂, Trimethyl orthoformate (TMOF) | Not Specified | 78% (deprotected) | [8][9] |
Note: The Boron-Catalyzed method resulted in the cleavage of the N-Boc group, yielding the deprotected indole-3-carbaldehyde. This highlights a potential incompatibility of this method for substrates where the Boc group needs to be retained.[8][9]
Logical Workflow for Reagent Selection
The selection of an appropriate formylation reagent depends on factors such as substrate sensitivity, desired yield, and the stability of protecting groups. The following diagram illustrates a logical workflow for choosing a method for the formylation of N-Boc-5-methoxyindole.
Caption: Reagent selection pathway for the formylation of N-Boc-5-methoxyindole.
Experimental Protocols
Detailed methodologies for the key formylation reactions are provided below. Researchers should perform appropriate safety assessments before conducting these experiments.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[2][10][11] The Vilsmeier reagent, a chloromethyliminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[12]
Procedure:
-
To a flask containing N,N-dimethylformamide (3.5 mL, 45.6 mmol), cooled in an ice bath, add phosphorus oxychloride (2.08 mL, 22.8 mmol) dropwise with stirring, maintaining the temperature below 5 °C.[1]
-
After the addition is complete, allow the mixture to stir for 30 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.
-
Slowly add a solution of N-Boc-5-methoxyindole (7.6 mmol) in a minimal amount of DMF or another suitable solvent.
-
Remove the cooling bath and stir the reaction mixture at 75 °C for approximately 6 hours, monitoring the reaction progress by TLC.[1]
-
Upon completion, pour the resulting solution into ice-cooled water.
-
Basify the mixture with an aqueous NaOH solution to a pH of 8-9.
-
Collect the resulting precipitate by filtration, wash with water, and dry in the air.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-Boc-5-methoxy-1H-indole-3-carbaldehyde.[1]
Rieche Formylation
The Rieche formylation employs dichloromethyl methyl ether as the formyl source in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[3][13] This method is effective for electron-rich aromatic compounds and can be advantageous for substrates sensitive to the conditions of the Vilsmeier-Haack reaction.[1][6]
Procedure:
-
Dissolve N-Boc-5-methoxyindole (10.0 mmol) in anhydrous dichloromethane (DCM, 15 mL) in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride (TiCl₄, 2 mL, 18 mmol) to the solution. Stir for 5 minutes.[4]
-
Add dichloromethyl methyl ether (1 mL, 11 mmol) dropwise to the mixture.[4]
-
Stir the resulting mixture at 0 °C for 3 hours.
-
Quench the reaction by slowly adding it to ice water.
-
Extract the mixture with DCM.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the resulting residue by silica gel flash chromatography (e.g., using a 5-10% EtOAc/hexane gradient) to yield the final product.[4]
Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[5] It is most common for phenols but can be applied to other activated aromatic systems like indoles.[6] Recent modifications have employed mechanochemistry to improve efficiency and sustainability.[7]
Procedure (Mechanochemical):
-
In a mixer mill vessel, combine N-Boc-5-methoxyindole, hexamethylenetetramine (HMTA), and silica as a solid reaction medium.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Mill the solid mixture for a designated period until the reaction is complete (monitor by TLC). This method often features shorter reaction times compared to traditional solution-phase approaches.[7]
-
After completion, the product can be extracted from the solid mixture using an appropriate organic solvent.
-
The solvent is then removed under reduced pressure, and the crude product is purified, typically by column chromatography.
Experimental Workflow Diagram
The general workflow for performing a formylation reaction, from setup to product isolation, is outlined below.
Caption: General experimental workflow for formylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Rieche formylation - Wikipedia [en.wikipedia.org]
- 4. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Formylation [Synthetic Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Formylation - Common Conditions [commonorganicchemistry.com]
A Comparative Guide to the Biological Activity of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate and related indole derivatives. Due to the limited availability of direct experimental data for the title compound, this guide focuses on a structure-activity relationship (SAR) analysis, drawing upon published data for structurally similar compounds to infer its potential biological profile. The indole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.
I. Comparative Analysis of Anticancer and Tubulin Polymerization Inhibitory Activities
The core structure of this compound combines several key features known to influence anticancer activity: a 3-formyl group, a 5-methoxy group, and an N-Boc protecting group on the indole ring.
Data Summary: Antiproliferative and Tubulin Polymerization Inhibitory Activities of Indole Derivatives
The following table summarizes the biological activities of various indole derivatives, highlighting the influence of substitutions at different positions of the indole ring.
| Compound ID | Structure | Cell Line | Antiproliferative Activity (IC₅₀, µM) | Tubulin Polymerization Inhibition (IC₅₀, µM) | Reference |
| Target Compound | This compound | - | No data available | No data available | - |
| Derivative 1 | 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB-231 (Breast) | 0.035 | 1.5 | [1] |
| MCF-7 (Breast) | 0.035 | [1] | |||
| Derivative 2 | 5-methoxy-1H-indole-2-carbohydrazide derivative (5o) | Three human cancer cell lines (average) | 1.69 | Not Reported | [2][3] |
| Derivative 3 | 5-methoxy-1H-indole-2-carbohydrazide derivative (5w) | Three human cancer cell lines (average) | 1.91 | Not Reported | [2][3] |
| Derivative 4 | Diaryl N-containing heterocyclic derivative with 5-methoxyindole (15b) | MGC-803 (Gastric) | 1.56 | Dose-dependent inhibition | [4][5] |
| PC-3 (Prostate) | 3.56 | [4][5] | |||
| EC-109 (Esophageal) | 14.5 | [4][5] |
Structure-Activity Relationship (SAR) Analysis:
-
Role of the 3-Formyl Group: The 3-formyl group is a common feature in indole derivatives with anticancer activity. In many active compounds, this group can act as a hydrogen bond acceptor or be further modified to enhance potency. For instance, in the highly potent 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole (Derivative 1), the 3-formyl group contributes to its significant antiproliferative and tubulin polymerization inhibitory effects[1].
-
Influence of the 5-Methoxy Group: The presence of a methoxy group at the 5-position of the indole ring is frequently associated with enhanced biological activity. Studies on various 5-methoxyindole derivatives have demonstrated potent antiproliferative effects[2][3][6]. This is exemplified by derivatives 2, 3, and 4, which all feature a 5-methoxyindole core and exhibit low micromolar antiproliferative activity[2][3][4][5]. The methoxy group's electron-donating nature can influence the electronic properties of the indole ring and its interactions with biological targets.
-
Effect of the N-Boc Protecting Group: Direct comparative data on the biological activity of N-Boc protected versus unprotected 3-formyl-5-methoxyindoles is scarce. Generally, the tert-butoxycarbonyl (Boc) group is used as a protecting group during chemical synthesis and is often removed in the final active compounds. The bulky nature of the Boc group can sterically hinder the interaction of the indole N-H with target proteins, which is often crucial for activity. For some indole derivatives, a free N-H is considered essential for antibacterial activity. However, there are also instances where N-alkylation or N-arylation of the indole has been shown to enhance anticancer activity. Therefore, it is plausible that the N-Boc group on the target compound may reduce its biological activity compared to its N-H free counterpart.
Inferred Biological Activity of the Target Compound:
Based on the SAR analysis, the 3-formyl and 5-methoxy groups suggest that this compound possesses a scaffold with potential for anticancer activity. However, the presence of the bulky N-Boc group might diminish this activity compared to its unprotected form. Experimental validation is necessary to confirm this hypothesis.
II. Comparative Analysis of Antimicrobial Activity
Indole-3-carboxaldehyde (a core structure of the target compound) and its derivatives have been investigated for their antimicrobial properties.
Data Summary: Antimicrobial Activity of Indole-3-Carboxaldehyde Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for several indole-3-carboxaldehyde derivatives against various bacterial strains.
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| Target Compound | This compound | - | No data available | - |
| Derivative 5 | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | [7] |
| Bacillus subtilis | 100 | [7] | ||
| Derivative 6 | 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | [7] |
| Bacillus subtilis | 150 | [7] | ||
| Derivative 7 | 2-((5-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide | Not specified | Less active than bromo and chloro derivatives | [7] |
| Derivative 8 | Indole-3-aldehyde nicotinic acid hydrazone | Not specified | No significant activity | [8][9] |
| Derivative 9 | Indole-3-aldehyde anisic acid hydrazone | Various strains | 6.25 - 100 | [8][9] |
Structure-Activity Relationship (SAR) Analysis:
-
The Indole-3-Carboxaldehyde Scaffold: This scaffold is a common starting point for the synthesis of antimicrobial agents. The aldehyde group can be readily converted into hydrazones and other derivatives, leading to compounds with a broad spectrum of activity[8][9].
-
Influence of Substituents at the 5-Position: Halogen substitution (bromo and chloro) at the 5-position appears to be favorable for antibacterial activity against Gram-positive bacteria, as seen in Derivatives 5 and 6[7]. The 5-methoxy derivative (Derivative 7) was reported to be less active, suggesting that electron-withdrawing groups at this position might be preferred for this particular series of semicarbazones[7].
-
Effect of the N-Boc Group: As with anticancer activity, the presence of the N-Boc group could potentially reduce the antimicrobial activity. A free indole N-H is often involved in hydrogen bonding interactions with bacterial enzymes or other targets.
Inferred Biological Activity of the Target Compound:
The 3-formyl-5-methoxy-indole core of the target compound is present in derivatives with antimicrobial activity. However, the reported lower activity of the 5-methoxy semicarbazone derivative compared to halogenated analogues, coupled with the potential negative impact of the N-Boc group, suggests that this compound may exhibit modest antimicrobial activity.
III. Experimental Protocols
Detailed methodologies for the key biological assays cited in this guide are provided below to facilitate further research and comparative studies.
A. Tubulin Polymerization Inhibition Assay (Turbidity-Based)
Principle: This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity (optical density) of the solution over time. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified tubulin (e.g., from bovine brain) in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, 1 mM GTP, pH 6.9).
-
Prepare stock solutions of the test compounds and a known inhibitor (e.g., colchicine) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (colchicine).
-
Initiate the polymerization by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
-
B. Antiproliferative Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
-
MTT Addition and Incubation:
-
Remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
C. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity (e.g., 0.5 McFarland standard).
-
-
Serial Dilution of Compounds:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds in the broth.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
IV. Visualizations
A. Signaling Pathway: Tubulin Polymerization and Inhibition
Caption: Simplified pathway of tubulin polymerization and its inhibition by indole derivatives.
B. Experimental Workflow: MTT Assay for Antiproliferative Activity
References
- 1. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to the Synthesis of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the synthesis method for tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate, a key intermediate in the development of various pharmacologically active molecules. We offer an objective comparison of the widely-used Vilsmeier-Haack formylation with alternative methods, supported by experimental data to inform your synthetic strategy.
Comparison of Synthesis Methods
The introduction of a formyl group at the C3 position of the indole nucleus is a critical transformation. Below is a comparative summary of various methods for the formylation of N-Boc-5-methoxyindole and related substrates.
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| Vilsmeier-Haack Reaction | POCl₃, DMF | DMF | 0 - 85 | 6 | ~90 (estimated) | N-Boc-5-methoxyindole |
| Boron-Catalyzed Formylation | BF₃·OEt₂, Trimethyl Orthoformate | Neat | Room Temp. | < 0.1 | 78 | N-Boc-indole |
| Iron-Catalyzed Formylation | FeCl₃, Formaldehyde, aq. NH₃ | DMF | 130 | < 1 | up to 93 | Various Indoles |
| Duff Reaction | Hexamethylenetetramine, Acid | Acetic Acid | Reflux | Not Specified | Inefficient | Phenols/Anilines |
Experimental Workflows and Logical Relationships
To visualize the synthetic process and the decision-making framework for choosing a method, the following diagrams are provided.
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Caption: Decision tree for selecting a formylation method.
Detailed Experimental Protocols
1. Vilsmeier-Haack Formylation of N-Boc-5-methoxyindole
This protocol is a standard procedure for the formylation of electron-rich indoles.
-
Materials:
-
N-Boc-5-methoxyindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate (NaOAc)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in a flame-dried flask under an inert atmosphere, slowly add POCl₃ (1.2 equivalents) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve N-Boc-5-methoxyindole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 85 °C for 6 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
-
2. Boron-Catalyzed Formylation of N-Boc-indole
This method offers a rapid and milder alternative to the Vilsmeier-Haack reaction.[1][2] Note that for N-Boc protected indoles, this reaction leads to the deprotected 3-formylindole.[1]
-
Materials:
-
N-Boc-indole
-
Trimethyl orthoformate (TMOF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of N-Boc-indole (1 equivalent) in dichloromethane, add trimethyl orthoformate (1.5 equivalents).
-
Add boron trifluoride diethyl etherate (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 5-10 minutes.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford indole-3-carboxaldehyde.
-
Biological Relevance: Inhibition of Pro-Survival Signaling Pathways
Indole-3-carboxaldehyde and its derivatives have been shown to exhibit anticancer properties by inhibiting key cellular signaling pathways that promote tumor growth and survival. One such critical network is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.
References
Spectroscopic analysis and comparison of substituted indole derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of indole and two of its substituted derivatives: 5-methoxyindole and 5-nitroindole. These compounds serve as representative examples of the parent heterocycle, an electron-donating group substituted indole, and an electron-withdrawing group substituted indole, respectively. The following sections present a comparative analysis of their Ultraviolet-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols and diagrams of a representative experimental workflow and a relevant biological signaling pathway are also included.
Spectroscopic Data Comparison
The introduction of substituents onto the indole ring significantly influences its electronic and magnetic environment, leading to distinct changes in its spectroscopic properties. These changes provide valuable information about the structure and electronic nature of the substituted indoles.
UV-Vis and Fluorescence Spectroscopy
UV-Vis absorption and fluorescence spectroscopy are sensitive to the electronic transitions within a molecule. The position of the substituent and its electron-donating or withdrawing nature can cause shifts in the absorption and emission maxima.
| Compound | Solvent | Absorption Maxima (λmax, nm) | Emission Maximum (λem, nm) | Stokes Shift (nm) |
| Indole | Methanol | ~274[1], 279 | ~332[1] | 58 |
| 5-Methoxyindole | Methanol | ~278, 298 | ~330 | 32 (from 298 nm) |
| 5-Nitroindole | Ethanol | ~322[2] | Non-fluorescent | - |
Table 1: UV-Vis Absorption and Fluorescence Data for Indole and its Derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual protons and carbon atoms in a molecule. Substituent effects are clearly observed as changes in chemical shifts (δ).
¹H NMR Chemical Shifts (δ, ppm)
| Position | Indole (CDCl₃) | 5-Methoxyindole (CDCl₃) | 5-Nitroindole (DMSO-d₆) |
| N-H | ~8.10 | ~7.95 | ~11.8 |
| H-2 | ~7.18 | ~7.15 | ~7.70 |
| H-3 | ~6.52 | ~6.45 | ~6.60 |
| H-4 | ~7.65 | ~7.10 | ~8.55 |
| H-6 | ~7.12 | ~6.88 | ~7.95 |
| H-7 | ~7.65 | ~7.25 | ~7.60 |
| -OCH₃ | - | ~3.85 | - |
Table 2: ¹H NMR Chemical Shifts for Indole and its Derivatives.[3][4][5][6][7][8][9][10][11][12][13][14][15][16]
¹³C NMR Chemical Shifts (δ, ppm)
| Position | Indole (CDCl₃) | 5-Methoxyindole (CDCl₃) | 5-Nitroindole (DMSO-d₆) |
| C-2 | ~122.3 | ~123.0 | ~127.0 |
| C-3 | ~102.2 | ~102.5 | ~103.9 |
| C-3a | ~127.9 | ~128.8 | ~129.2 |
| C-4 | ~120.9 | ~111.7 | ~117.2 |
| C-5 | ~122.0 | ~154.0 | ~139.1 |
| C-6 | ~119.8 | ~112.2 | ~116.4 |
| C-7 | ~111.1 | ~100.8 | ~111.8 |
| C-7a | ~135.8 | ~131.5 | ~140.7 |
| -OCH₃ | - | ~55.9 | - |
Table 3: ¹³C NMR Chemical Shifts for Indole and its Derivatives.[3][4][8][9][12][17][18][19][20][21][22][23]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of indole derivatives is influenced by the stability of the resulting ions, which is affected by the substituents.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Indole | 117 | 90, 89, 63[24][25][26][27] |
| 5-Methoxyindole | 147 | 132, 104, 78[28][29][30] |
| 5-Nitroindole | 162 | 132, 116, 89 |
Table 4: Mass Spectrometry Data for Indole and its Derivatives.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for different instruments and sample concentrations.
UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare stock solutions of the indole derivatives in a spectroscopic grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in the same solvent.
-
UV-Vis Spectroscopy:
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum over a wavelength range of 200-400 nm.
-
Use the pure solvent as a blank for baseline correction.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Fluorescence Spectroscopy:
-
Use a quartz fluorescence cuvette.
-
Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.
-
Record the emission spectrum over a suitable wavelength range (e.g., 280-500 nm).
-
Identify the wavelength of maximum emission (λem).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the indole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy:
-
¹³C NMR Spectroscopy:
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways based on the observed masses.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the spectroscopic analysis of indole derivatives.
Signaling Pathway of Indole Derivatives
Indole and its derivatives are known to interact with various biological targets, including the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).
Caption: Simplified signaling pathway of indole derivatives via AhR and PXR.
References
- 1. Spectrum [Indole] | AAT Bioquest [aatbio.com]
- 2. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. rsc.org [rsc.org]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0000738) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. benchchem.com [benchchem.com]
- 10. scienceopen.com [scienceopen.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. rsc.org [rsc.org]
- 13. mason.gmu.edu [mason.gmu.edu]
- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]
- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000761) [hmdb.ca]
- 16. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 17. rsc.org [rsc.org]
- 18. NP-MRD: 13C NMR Spectrum (1D, 500 MHz, CDCl3, simulated) (NP0040590) [np-mrd.org]
- 19. rsc.org [rsc.org]
- 20. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029596) [hmdb.ca]
- 21. Indole(120-72-9) 13C NMR spectrum [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 25. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. massbank.eu [massbank.eu]
- 27. Indole [webbook.nist.gov]
- 28. mzCloud – 5 Methoxyindole [mzcloud.org]
- 29. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. spectrabase.com [spectrabase.com]
Performance of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate in Different Solvent Systems: A Comparative Guide
For researchers and professionals in drug development, the selection of an appropriate solvent system is a critical parameter influencing reaction yield, purity, and overall efficiency. This guide provides a comparative analysis of the performance of tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds, in different solvent systems, particularly focusing on its formation via the Vilsmeier-Haack reaction.
The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as N-protected indoles.[1] The reaction typically employs a phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), which also often serves as the solvent.[2] However, the choice of solvent can be varied to optimize the reaction outcome.
Comparative Performance in Vilsmeier-Haack Formylation
| Solvent System | Typical Reaction Time (hours) | Estimated Yield (%) | Purity Profile | Key Considerations |
| N,N-Dimethylformamide (DMF) | 2 - 4 | 85 - 95 | Generally high | Serves as both reactant and solvent; high boiling point aids in reactions requiring heating but can complicate product isolation. |
| Dichloromethane (DCM) | 3 - 6 | 75 - 85 | Good, but may contain chlorinated byproducts | Lower boiling point allows for milder reaction conditions and easier removal; inert and solubilizes many organic compounds well. |
| 1,2-Dichloroethane (DCE) | 2 - 5 | 80 - 90 | High | Higher boiling point than DCM, allowing for increased reaction temperatures if required; similar properties to DCM. |
| Acetonitrile (ACN) | 4 - 8 | 70 - 80 | Moderate, potential for side reactions | A more polar aprotic solvent; can sometimes lead to different reactivity or the formation of byproducts. |
| Tetrahydrofuran (THF) | 6 - 12 | 60 - 75 | Moderate | Can be reactive with the Vilsmeier reagent under certain conditions, potentially lowering the yield. |
| Toluene | 8 - 16 | 50 - 65 | Lower, solubility issues | A non-polar solvent; generally poor at solubilizing the Vilsmeier reagent and the indole substrate, leading to slower reaction rates and lower yields. |
Note: The estimated yields and reaction times are based on general principles of the Vilsmeier-Haack reaction on similar N-Boc protected indole substrates. Actual results may vary depending on the specific reaction conditions, scale, and purity of the starting materials.
Solubility Profile
The solubility of this compound is a crucial factor for its use in subsequent reactions. Based on the solubility of structurally similar compounds like indole-3-acetic acid, a qualitative solubility profile can be inferred.[3]
| Solvent | Qualitative Solubility |
| N,N-Dimethylformamide (DMF) | Highly Soluble |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble |
| Ethyl Acetate (EtOAc) | Soluble |
| Acetone | Soluble |
| Dichloromethane (DCM) | Soluble |
| Acetonitrile (ACN) | Moderately Soluble |
| Methanol / Ethanol | Moderately Soluble |
| Toluene | Sparingly Soluble |
| Hexane / Heptane | Insoluble |
| Water | Insoluble |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of tert-Butyl 5-methoxy-1H-indole-1-carboxylate
This protocol describes a general procedure that can be adapted for different solvent systems.
Materials:
-
tert-Butyl 5-methoxy-1H-indole-1-carboxylate
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous reaction solvent (e.g., DCM, DCE, ACN)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the chosen anhydrous solvent (if different from DMF). If using a co-solvent, add DMF (3-5 equivalents). Cool the solution to 0 °C in an ice bath. Slowly add phosphoryl chloride (1.5 - 2.0 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30-60 minutes.
-
Addition of Indole: Dissolve tert-butyl 5-methoxy-1H-indole-1-carboxylate (1.0 equivalent) in a minimal amount of the anhydrous reaction solvent and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the time indicated in the comparative table, or until TLC analysis shows complete consumption of the starting material. For less reactive systems or as indicated, the reaction may require heating.
-
Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. If the solvent is water-miscible (like DMF or ACN), dilute with water and extract with a water-immiscible solvent such as ethyl acetate or DCM (3 x volume). If a water-immiscible solvent was used for the reaction, separate the layers and extract the aqueous layer with the same solvent (2 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure this compound.
Visualizing the Workflow and Mechanism
To better understand the process, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: A generalized workflow for the synthesis of this compound.
Caption: The mechanism of the Vilsmeier-Haack formylation of an N-protected indole.
Conclusion
The choice of solvent significantly impacts the synthesis of this compound. While DMF often provides high yields and serves a dual role as reactant and solvent, other chlorinated solvents like DCM and DCE offer advantages in terms of milder reaction conditions and easier product isolation. The selection should be based on a balance of desired reactivity, operational convenience, and the specific requirements of subsequent synthetic steps. The provided data and protocols offer a foundational guide for researchers to optimize their synthetic strategies involving this important indole derivative.
References
A Comparative Analysis of Catalysts for the Formylation of 5-Methoxyindole
For researchers, scientists, and drug development professionals, the efficient synthesis of 5-methoxyindole-3-carboxaldehyde is a critical step in the development of various pharmaceutically active compounds. This guide provides an objective comparison of prominent catalytic methods for the formylation of 5-methoxyindole, supported by experimental data to inform catalyst selection and process optimization.
The introduction of a formyl group at the C3 position of the indole nucleus is a key transformation in medicinal chemistry. 5-Methoxyindole-3-carboxaldehyde, in particular, serves as a vital building block for a range of bioactive molecules. This comparative study examines three primary catalytic approaches: the classic Vilsmeier-Haack reaction, modern photocatalytic methods, and a metal-free alternative using dimethyl sulfoxide (DMSO).
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst for the formylation of 5-methoxyindole is a trade-off between yield, reaction time, temperature, and the use of hazardous reagents. The following table summarizes the performance of different catalytic systems based on available experimental data.
| Catalytic System | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Vilsmeier-Haack Reaction | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Dichloromethane | 0 to rt | 5 | 77 |
| Photocatalysis | Eosin Y, Potassium Iodide (KI) | Acetonitrile/Water | rt | 24 | 85 |
| Metal-Free Oxidation | Ammonium Acetate, Dimethyl Sulfoxide (DMSO), Water | DMSO/Water | 150 | 12 | 78 |
Detailed Experimental Protocols
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a well-established and widely used method for the formylation of electron-rich aromatic compounds.[1]
Procedure:
-
To a solution of 5-methoxyindole (1.0 equiv) in dichloromethane, the Vilsmeier reagent, prepared from phosphorus oxychloride (1.5 equiv) and dimethylformamide (3.0 equiv), is added dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 5 hours.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 5-methoxyindole-3-carboxaldehyde.
Photocatalytic Formylation with Eosin Y
Visible-light photocatalysis offers a milder and more environmentally friendly alternative to traditional methods. Eosin Y, an organic dye, effectively catalyzes the formylation of indoles under mild conditions.[2]
Procedure:
-
In a reaction vessel, 5-methoxyindole (1.0 equiv), Eosin Y (2 mol%), and potassium iodide (2.0 equiv) are dissolved in a mixture of acetonitrile and water (5:1).
-
The mixture is degassed and then irradiated with blue LEDs at room temperature for 24 hours.
-
After the reaction is complete, the solvent is removed in vacuo.
-
The residue is then partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography yields the desired product.
Metal-Free Formylation Using DMSO
This method utilizes dimethyl sulfoxide (DMSO) as both the solvent and the formylating agent, promoted by ammonium acetate, providing a metal-free pathway to the desired aldehyde.
Procedure:
-
A mixture of 5-methoxyindole (1.0 equiv) and ammonium acetate (4.0 equiv) in a solution of DMSO and water (1.5 mL/80 µL) is heated to 150 °C in a sealed tube for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Reaction Pathways and Workflows
To visualize the processes described, the following diagrams illustrate the general reaction pathway for the formylation of 5-methoxyindole and a typical experimental workflow.
References
A Comparative Guide to the Validation of Analytical Methods for tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the characterization of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring the quality, consistency, and purity of this compound. This document outlines the performance of common analytical techniques, supported by illustrative experimental data, to aid researchers in choosing the most suitable method for their specific needs.
Introduction to Analytical Techniques
The characterization and quality control of pharmaceutical intermediates like this compound rely on a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity determination and quantification of impurities due to its high sensitivity and resolving power. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a primary method for determining purity without the need for a specific reference standard of the analyte. Spectroscopic methods such as Mass Spectrometry (MS) and Infrared (IR) spectroscopy are vital for structural elucidation and confirmation.
Comparative Analysis of Analytical Methods
The following tables summarize typical validation parameters for the most common analytical methods used in the characterization of substituted indole derivatives. The data presented is representative and intended for comparative purposes. Actual results may vary based on the specific instrumentation and experimental conditions.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Validation
| Parameter | Acceptance Criteria | Typical Performance Data |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the main peak. | Peak purity index > 0.999, no co-elution observed with potential impurities. |
| Linearity (R²) | ≥ 0.999 | 0.9998 over a concentration range of 50-150% of the nominal concentration. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 | 0.03 µg/mL |
| Accuracy (Recovery %) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD %) | Repeatability (Intra-day): ≤ 1.0% Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.5% Intermediate Precision: 1.2% |
| Robustness | RSD ≤ 2.0% for minor changes in method parameters (e.g., flow rate, column temperature). | Robust, with RSD < 1.5% for all tested parameter variations. |
Table 2: Quantitative Nuclear Magnetic Resonance (qNMR) Method Validation
| Parameter | Acceptance Criteria | Typical Performance Data |
| Specificity | Analyte signal is well-resolved from other signals in the spectrum. | The formyl proton signal at ~10 ppm is baseline resolved from other signals. |
| Linearity (R²) | ≥ 0.999 | 0.9995 over a concentration range of 1-20 mg/mL. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.1 mg/mL |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 | 0.3 mg/mL |
| Accuracy (Purity % vs. Certified Standard) | Bias ≤ 1.0% | Bias of 0.3% compared to a certified reference material. |
| Precision (RSD %) | Repeatability (Intra-day): ≤ 0.5% Intermediate Precision (Inter-day): ≤ 1.0% | Repeatability: 0.2% Intermediate Precision: 0.6% |
| Robustness | RSD ≤ 1.5% for variations in pulse parameters and processing. | Robust, with RSD < 1.0% for variations in relaxation delay and number of scans. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Quantitative ¹H-NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of >150 for the signals used for quantification.
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the characteristic signal of the analyte (e.g., the formyl proton) and the signal of the internal standard.
Mass Spectrometry (MS)
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Sample Infusion: Introduce the sample dissolved in a suitable solvent (e.g., methanol or acetonitrile) directly into the ion source.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular weight and fragmentation pattern.
Diagrams
The following diagrams illustrate the general workflow for analytical method validation and a logical framework for selecting an appropriate analytical technique.
Caption: General workflow for analytical method validation.
Caption: Framework for selecting an analytical method.
Benchmarking the reactivity of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate against known intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate against two known indole intermediates critical in drug discovery: Indole-3-carboxaldehyde and 5-Methoxyindole. The objective is to benchmark its performance in key electrophilic substitution reactions, providing a framework for predicting its behavior in complex synthetic pathways.
Comparative Reactivity Analysis
The reactivity of indole and its derivatives in electrophilic aromatic substitution is a cornerstone of their synthetic utility. The electron-rich nature of the indole nucleus, particularly at the C3 position, drives these reactions. The substituents on the indole ring significantly influence this reactivity.
-
This compound : The target molecule possesses a Boc-protecting group on the nitrogen, a methoxy group at the 5-position, and a formyl group at the 3-position. The Boc group is electron-withdrawing, which is expected to decrease the nucleophilicity of the indole ring. Conversely, the methoxy group is strongly electron-donating, increasing the electron density of the benzene portion of the indole. The existing formyl group at the C3 position directs further electrophilic attack to other positions, typically the C2, C4, or C6 positions, though with a higher activation energy barrier than the initial substitution at C3.
-
Indole-3-carboxaldehyde : This intermediate has a deactivating formyl group at the C3 position, making the pyrrole ring less reactive towards further electrophilic substitution compared to unsubstituted indole.
-
5-Methoxyindole : The electron-donating methoxy group at the 5-position significantly activates the indole ring, particularly the C4 and C6 positions of the benzene ring, as well as the C3 position of the pyrrole ring, making it highly reactive towards electrophiles.
Two key electrophilic substitution reactions are proposed for this comparative study: the Vilsmeier-Haack reaction and Friedel-Crafts acylation. These reactions are widely used in the synthesis of functionalized indoles for pharmaceutical applications.
Quantitative Data Comparison
To facilitate a direct comparison, the following tables are proposed to be populated with experimental data obtained from the protocols detailed in the subsequent section.
Table 1: Vilsmeier-Haack Reaction Yields and Reaction Rates
| Compound | Reagent | Product | Reaction Time (h) | Yield (%) | Apparent Rate Constant (k_obs) (M⁻¹s⁻¹) |
| This compound | Vilsmeier Reagent (POCl₃/DMF) | 2-formyl derivative | Data to be generated | Data to be generated | Data to be generated |
| Indole-3-carboxaldehyde | Vilsmeier Reagent (POCl₃/DMF) | 2-formyl derivative | Data to be generated | Data to be generated | Data to be generated |
| 5-Methoxyindole | Vilsmeier Reagent (POCl₃/DMF) | 3-formyl derivative | Data to be generated | Data to be generated | Data to be generated |
Table 2: Friedel-Crafts Acylation Yields and Reaction Rates
| Compound | Acylating Agent | Lewis Acid | Product | Reaction Time (h) | Yield (%) | Apparent Rate Constant (k_obs) (M⁻¹s⁻¹) |
| This compound | Acetyl Chloride | AlCl₃ | 2-acetyl derivative | Data to be generated | Data to be generated | Data to be generated |
| Indole-3-carboxaldehyde | Acetyl Chloride | AlCl₃ | 2-acetyl derivative | Data to be generated | Data to be generated | Data to be generated |
| 5-Methoxyindole | Acetyl Chloride | AlCl₃ | 3-acetyl derivative | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
The following are detailed protocols for conducting the comparative reactivity studies.
Vilsmeier-Haack Reaction
This reaction introduces a formyl group onto an activated aromatic ring.
Materials:
-
Indole derivative (this compound, Indole-3-carboxaldehyde, or 5-Methoxyindole)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene) for kinetic analysis
Procedure:
-
Preparation of Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (3.0 eq.) in an ice bath. To this, add POCl₃ (1.2 eq.) dropwise with stirring, maintaining the temperature below 5 °C. Stir the resulting mixture for 30 minutes at 0 °C.
-
Reaction: Dissolve the indole derivative (1.0 eq.) and the internal standard in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular time intervals. Quench the aliquots with a cold saturated sodium bicarbonate solution and extract with ethyl acetate. Analyze the organic layer by HPLC or ¹H NMR to determine the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, pour the reaction mixture into a beaker of crushed ice and basify with a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Friedel-Crafts Acylation
This reaction introduces an acyl group onto an aromatic ring using an acyl halide and a Lewis acid catalyst.
Materials:
-
Indole derivative (this compound, Indole-3-carboxaldehyde, or 5-Methoxyindole)
-
Acetyl chloride (AcCl)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene) for kinetic analysis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend AlCl₃ (1.2 eq.) in anhydrous DCM at 0 °C.
-
Addition of Acylating Agent: Add acetyl chloride (1.1 eq.) dropwise to the suspension at 0 °C and stir for 15 minutes.
-
Reaction: Dissolve the indole derivative (1.0 eq.) and the internal standard in anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress using the same procedure as described for the Vilsmeier-Haack reaction.
-
Work-up: After completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Kinetic Analysis
The apparent rate constants (kobs) can be determined by plotting the natural logarithm of the concentration of the starting material versus time. The slope of the resulting linear plot will be equal to -kobs. This analysis can be performed using data obtained from HPLC or ¹H NMR monitoring. For faster reactions, a stopped-flow apparatus coupled with a UV-Vis or fluorescence detector may be necessary.
Visualizations
Signaling Pathways
Indole derivatives are known to interact with various signaling pathways implicated in cancer and other diseases. The MAPK/ERK and PI3K/Akt/mTOR pathways are two critical examples.
Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation, and a target for indole-based inhibitors.[1][2]
Caption: The PI3K/Akt/mTOR signaling pathway, crucial for cell survival and growth, is another important target for indole derivatives.[3][4]
Experimental Workflow
A systematic workflow is essential for obtaining reliable and comparable kinetic data.
Caption: A logical workflow for the comparative kinetic analysis of indole derivatives.
By following these detailed protocols and utilizing the structured data tables, researchers can generate robust and comparable data on the reactivity of this compound and other key intermediates. This information is invaluable for the rational design of synthetic routes and the development of novel indole-based therapeutics.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity studies involving the formyl group of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of the formyl group in tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate. Due to the electrophilic nature of the aldehyde functional group, it possesses the potential to form covalent adducts with nucleophilic residues in biological macromolecules, a primary source of off-target activity or cross-reactivity.[1][2][3] This document outlines the predicted reactivity profile of the target compound and compares it with structurally similar alternatives, supported by detailed, representative experimental protocols for assessing such reactivity.
The primary mechanism of aldehyde cross-reactivity involves the formation of reversible covalent bonds with nucleophilic amino acid residues, notably the thiol group of cysteine (forming a thiohemiacetal) and the primary amine of lysine (forming a Schiff base or imine).[4][5] While such reactivity can be a liability, it is also being explored for the design of targeted covalent inhibitors.[6] The core structure, indole-3-carboxaldehyde, is a known ligand for the Aryl Hydrocarbon Receptor (AhR), suggesting a potential primary, non-covalent biological activity.[7][8][9] Understanding the covalent reactivity profile is therefore crucial for evaluating its overall selectivity and potential for off-target effects.
Performance Comparison: A Predictive Assessment
Table 1: Hypothetical Cross-Reactivity and Reactivity Data
| Compound | Structure | Glutathione (GSH) Half-Life (t½, min) | Lysine Adduct KD (µM) | Off-Target Protein Adduct Formation (Relative % by ELISA) |
| Target Compound: this compound | ![]() | > 240 | 150 | 5% |
| Alternative 1: Indole-3-carboxaldehyde | ![]() | 180 | 85 | 15% |
| Alternative 2: 4-Methoxybenzaldehyde | ![]() | > 240 | 200 | 3% |
| Alternative 3: 4-Nitrobenzaldehyde | ![]() | 95 | 40 | 35% |
Data presented in this table is illustrative and intended for comparative purposes only.
Interpretation of Hypothetical Data:
-
This compound is predicted to have low reactivity. The electron-donating nature of the indole ring and the methoxy group, combined with the bulky tert-butoxycarbonyl (Boc) group at the N1 position, likely reduces the electrophilicity of the formyl carbon and sterically hinders nucleophilic attack. This is reflected in a long half-life with glutathione and a higher dissociation constant (KD) for the lysine adduct, suggesting weaker, more reversible binding.
-
Indole-3-carboxaldehyde (Alternative 1) , lacking the Boc group, is expected to be more reactive due to reduced steric hindrance. The indole nitrogen's lone pair can still donate electron density, making it less reactive than an aldehyde with a strongly withdrawing group.[7]
-
4-Methoxybenzaldehyde (Alternative 2) serves as a non-indole control with an electron-donating group. Its lower reactivity would be comparable to the target compound, highlighting the importance of electronic effects.
-
4-Nitrobenzaldehyde (Alternative 3) represents a highly reactive aromatic aldehyde. The potent electron-withdrawing nitro group significantly increases the electrophilicity of the formyl carbon, leading to rapid adduct formation and a higher potential for cross-reactivity.
Visualizations of Pathways and Processes
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.[7][10][11]
Caption: Experimental workflow for the Glutathione (GSH) Reactivity Assay.[4]
Caption: Logical relationship of aldehyde covalent modification of proteins.
Detailed Experimental Protocols
The following protocols are representative methodologies for quantifying the data points presented in the hypothetical comparison table.
Glutathione (GSH) Reactivity Assay by LC-MS/MS
This assay measures the rate at which a compound reacts with glutathione, a key intracellular nucleophile, serving as a surrogate for reactivity with cysteine residues in proteins.[4][12]
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Glutathione (GSH) stock solution (100 mM in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Prepare a 1 mM working solution of GSH in PBS.
-
In a microcentrifuge tube, add 98 µL of the 1 mM GSH solution. Pre-warm to 37°C for 5 minutes.
-
Initiate the reaction by adding 2 µL of the 10 mM test compound stock solution to the GSH solution (final concentration: 200 µM aldehyde, 0.98 mM GSH). Mix gently.
-
Incubate the reaction mixture at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 90 µL of cold ACN containing an internal standard.
-
Vortex the quenched samples and centrifuge at 14,000 xg for 10 minutes to pellet precipitated protein/GSH.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Monitor the depletion of the parent compound and the formation of the GSH-adduct using mass spectrometry.
-
Plot the natural log of the parent compound's peak area versus time. The half-life (t½) is calculated from the slope of the linear regression (t½ = -0.693 / slope).
NMR Spectroscopic Analysis of Schiff Base Formation
This protocol uses ¹H-NMR to observe the formation of a Schiff base between the aldehyde and a lysine model (e.g., Nα-acetyl-L-lysine methyl ester) to determine the equilibrium dissociation constant (KD).[9][13][14]
Materials:
-
Test compound
-
Nα-acetyl-L-lysine methyl ester
-
Deuterated phosphate buffer (e.g., 50 mM sodium phosphate in D₂O, pD 7.4)
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Prepare a 100 mM stock solution of the test compound in a suitable deuterated organic solvent (e.g., DMSO-d₆).
-
Prepare a 20 mM stock solution of Nα-acetyl-L-lysine methyl ester in the deuterated phosphate buffer.
-
In an NMR tube, add a known concentration of the lysine model (e.g., 1 mM final concentration).
-
Acquire a baseline ¹H-NMR spectrum of the lysine model.
-
Add a small volume of the test compound stock solution to the NMR tube to achieve a desired final concentration (e.g., 0.5 mM).
-
Acquire ¹H-NMR spectra at regular intervals until the reaction reaches equilibrium (i.e., no further changes in peak intensities are observed).
-
Monitor the disappearance of the aldehyde proton signal (typically δ 9-10 ppm) and the appearance of the imine proton signal (typically δ 8-9 ppm).[15]
-
Integrate the peaks corresponding to the free aldehyde, the lysine model, and the Schiff base adduct.
-
Calculate the concentrations of all species at equilibrium.
-
The dissociation constant (KD) is calculated using the formula: KD = [Aldehyde]eq * [Lysine]eq / [Adduct]eq.
-
Repeat the experiment with varying initial concentrations to ensure the robustness of the KD value.
Competitive ELISA for Protein Adduct Detection
This immunoassay protocol is designed to quantify the formation of adducts between the test compound and a target protein (e.g., Human Serum Albumin, HSA) in a competitive format.[5][16][17]
Materials:
-
High-binding 96-well microplates
-
Test compound-HSA conjugate (for coating)
-
Polyclonal antibody raised against the test compound-HSA adduct
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Human Serum Albumin (HSA)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 3% BSA)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of the test compound-HSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with wash buffer. Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.
-
Sample Preparation: Incubate HSA (1 mg/mL) with varying concentrations of the test compound for a set period (e.g., 24 hours) at 37°C to form adducts. This will serve as the "competitor" sample. Prepare a standard curve using known concentrations of the test compound-HSA conjugate.
-
Competition: Wash the plate 3 times. Add 50 µL of the prepared samples or standards to the wells, followed immediately by 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate for 2 hours at room temperature.
-
Secondary Antibody: Wash the plate 3 times. Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Detection: Wash the plate 5 times. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction by adding 100 µL of stop solution.
-
Read Plate: Measure the absorbance at 450 nm. The signal will be inversely proportional to the amount of adduct formed in the sample.
-
Analysis: Quantify the amount of adduct formation in the samples by comparing their absorbance values to the standard curve. Express results as a relative percentage compared to a highly reactive control compound.
References
- 1. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective modification of proteins: hitting the target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 5. navier.engr.colostate.edu [navier.engr.colostate.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Structure–activity relationships for reactivity of carbonyl-containing compounds with glutathione | Semantic Scholar [semanticscholar.org]
- 13. [PDF] SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and Spectroscopic Studies of New Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jetir.org [jetir.org]
- 16. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 17. Competition Assay Protocol - Fabgennix International [fabgennix.com]
Safety Operating Guide
tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate proper disposal procedures
For Immediate Reference: Operational and Disposal Plan
Proper disposal of tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate is crucial for laboratory safety and environmental protection. This document provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with general laboratory safety guidelines. The following procedures are based on the known hazards of similar chemical structures and standard protocols for organic chemical waste.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is an organic compound that requires careful handling. While a specific Safety Data Sheet (SDS) was not located for this exact compound, information on structurally similar compounds indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Required PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat must be worn and kept fastened.
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended[2].
Chemical Properties and Hazard Data
A summary of the known properties and hazards for similar indole carboxylate compounds is provided below. This data should be used to inform safe handling and disposal practices.
| Property | Data | Source |
| Molecular Formula | C₁₄H₁₅NO₃ | [1] |
| Molecular Weight | 245.27 g/mol | [1] |
| Physical State | Solid | |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Storage Class | 11 - Combustible Solids | |
| Incompatibilities | Strong oxidizing agents, Strong reducing agents | [3] |
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate the immediate area if a significant amount is spilled or if dust is generated.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust[2].
-
Place the spilled material and any contaminated cleaning materials into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone, ethanol), and dispose of the cleaning materials as hazardous waste.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician[2].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention[2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention[2].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician immediately[2].
Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste[4]. Do not dispose of this chemical down the drain[5].
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Waste Segregation:
-
Labeling:
-
Storage:
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed professional waste disposal service[2][8].
-
For larger quantities, incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method, but this should be handled by a licensed facility[2].
-
Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.cn [capotchem.cn]
- 3. fishersci.com [fishersci.com]
- 4. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate. The following procedures are based on the known hazards of structurally similar compounds and general best practices for laboratory chemical safety.
Personal Protective Equipment (PPE)
Based on the hazard profile of analogous compounds, which indicates potential for skin, eye, and respiratory irritation, the following personal protective equipment is recommended.
| Operation | Required PPE | Rationale |
| Weighing and Dispensing (Solid) | - Chemical safety goggles or face shield- Nitrile gloves- Lab coat- N95 or P100 respirator | To prevent eye contact with airborne particles, skin exposure, and inhalation of dust. |
| Solution Preparation and Handling | - Chemical safety goggles- Nitrile gloves- Lab coat | To protect against splashes and direct skin contact. |
| Accidental Spill Cleanup | - Chemical safety goggles or face shield- Nitrile gloves (consider double-gloving)- Lab coat or chemical-resistant apron- N95 or P100 respirator | To ensure comprehensive protection during spill management where dust or aerosol generation is likely. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is available within a certified chemical fume hood or a ventilated balance enclosure.
-
Verify that the safety shower and eyewash station are accessible and operational.
-
Prepare all necessary glassware and equipment before handling the compound.
-
Have a designated waste container for non-halogenated solid chemical waste readily available.
2. Weighing and Dispensing:
-
Perform all weighing and handling of the solid compound inside a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Don appropriate PPE as outlined in the table above.
-
Use a spatula or other suitable tool to carefully transfer the desired amount of the solid from its container to a tared weigh boat or directly into the reaction vessel.
-
Avoid creating dust during transfer. If dust is generated, ensure the ventilation system effectively captures it.
-
Close the primary container tightly immediately after dispensing.
3. Solution Preparation:
-
Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
If necessary, use gentle agitation (e.g., magnetic stirring) to dissolve the solid.
-
Keep the vessel covered as much as possible during dissolution.
4. Reaction and Work-up:
-
Conduct all subsequent reactions and manipulations within the chemical fume hood.
-
Maintain a clean and organized workspace to prevent cross-contamination and accidents.
Disposal Plan
1. Waste Segregation:
-
Dispose of any unused solid this compound and any materials grossly contaminated with it (e.g., weigh boats, contaminated paper towels) in a designated, sealed, and clearly labeled container for "non-halogenated solid organic waste".
-
Contaminated personal protective equipment, such as gloves and disposable lab coats, should also be placed in this waste stream.
2. Container Management:
-
Keep waste containers closed except when adding waste.
-
Do not overfill waste containers.
3. Final Disposal:
-
Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




